BU224 hydrochloride
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-64-5 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BU224 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a high-affinity, selective ligand for the imidazoline I2 receptor, a complex and still not fully elucidated target with significant therapeutic potential. This document provides a comprehensive technical overview of the mechanism of action of BU224, consolidating available data on its binding characteristics, functional effects, and downstream signaling pathways. It is intended to serve as a resource for researchers and professionals in drug development exploring the pharmacology of imidazoline I2 ligands.
Core Mechanism of Action: Targeting the Imidazoline I2 Receptor
The primary molecular target of BU224 is the imidazoline I2 receptor. BU224 exhibits high-affinity binding to this site, with a consistently reported inhibition constant (Ki) of approximately 2.1 nM[1][2][3]. Functionally, BU224 is considered a partial agonist or an antagonist at the I2 receptor, depending on the experimental context[1][3]. This dual activity profile suggests that BU224 may modulate I2 receptor function in a nuanced manner, potentially contributing to its diverse pharmacological effects.
Association with Monoamine Oxidase (MAO)
A key aspect of the I2 receptor's identity is its close association with monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism located on the outer mitochondrial membrane[4]. The I2 binding site is considered an allosteric modulatory site on MAO[5]. BU224, by binding to this site, acts as a reversible inhibitor of both MAO-A and MAO-B[5]. This inhibition of MAO activity is a central component of BU224's mechanism of action, leading to downstream effects on monoaminergic neurotransmission.
Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Target | Radioligand | Tissue/System | Kᵢ (nM) | Reference |
| Imidazoline I₂ Receptor | [³H]-Idazoxan | Rabbit Brain | 2.1 | [1] |
| Imidazoline I₂ Receptor | - | - | 2.1 | [2][3] |
Table 2: Selectivity Profile of this compound
| Receptor | Affinity | Fold Selectivity (I₂ vs. other) | Reference |
| Imidazoline I₁ Receptor | Low | 832-fold | [6] |
| α₂-Adrenoceptor | Micromolar (low) | - | [6] |
Note: Specific Kᵢ values for I₁ and α₂-adrenoceptors are not consistently reported in the literature, hence the qualitative description.
Table 3: Functional Activity of this compound
| Assay | Effect | Potency | Reference |
| MAO-A Inhibition | Reversible Inhibition | - | [5] |
| MAO-B Inhibition | Reversible Inhibition | - | [5] |
| Spinal Nociception | Inhibition of C-fibre evoked responses | Dose-dependent | [7] |
Note: Specific EC₅₀ or IC₅₀ values for the functional activities of BU224 are not widely available in the reviewed literature.
Signaling Pathways and Downstream Effects
The signaling cascade initiated by BU224 binding to the I2 receptor is not a classical G-protein coupled pathway. Instead, it appears to be intricately linked to the modulation of MAO activity and subsequent effects on neurotransmitter levels and cellular stress responses.
Proposed Signaling Pathway of BU224
Key Downstream Effects
-
Antinociception: BU224 produces spinal antinociception by acting as an agonist at I2 receptors in the dorsal horn. This effect involves the dose-dependent inhibition of C-fibre evoked responses, post-discharge, and wind-up of nociceptive neurons[7]. The antinociceptive effects of I2 receptor agonists are thought to be mediated by the enhancement of monoaminergic (serotonergic and noradrenergic) neurotransmission[8].
-
Neuroprotection and Anti-neuroinflammation: In a mouse model of Alzheimer's disease (5XFAD), sub-chronic treatment with BU224 has been shown to reverse cognitive deficits, reduce microgliosis (the activation of microglia), and decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α[3][9]. This suggests that BU224 exerts neuroprotective effects through an anti-inflammatory mechanism. Furthermore, BU224 treatment was observed to increase the size of dendritic spines and reduce amyloid-β-induced functional changes in NMDA receptors, indicating a role in enhancing synaptic connectivity[3][9].
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competition)
This protocol outlines a typical competition binding assay to determine the affinity of BU224 for the I2 imidazoline receptor.
Detailed Steps:
-
Tissue Preparation: Homogenize tissue known to express I2 receptors (e.g., rabbit or rat brain) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand for I2 receptors (e.g., [³H]-idazoxan) and a range of concentrations of unlabeled BU224. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled I2 ligand).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of BU224 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BU224 concentration to generate a competition curve. The IC₅₀ (the concentration of BU224 that inhibits 50% of specific radioligand binding) is determined from this curve. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Electrophysiology (Spinal Nociception)
This protocol describes the in vivo electrophysiological recording from nociceptive neurons in the spinal dorsal horn of an anesthetized rat to assess the effects of BU224.
Detailed Steps:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and perform a laminectomy at the lumbar level to expose the spinal cord.
-
Neuronal Recording: Use a microelectrode to record the extracellular activity of a single wide-dynamic-range or nociceptive-specific neuron in the dorsal horn.
-
Baseline Measurement: Identify the neuron's receptive field on the hind paw and apply a series of electrical stimuli to evoke consistent C-fibre responses. Record baseline activity, including the magnitude of the evoked response, post-discharge, and wind-up phenomenon.
-
Drug Administration: Administer this compound directly onto the spinal cord via an intrathecal application.
-
Post-Drug Recording: Continue to apply the same electrical stimulation protocol and record the neuronal activity to assess the effect of BU224 on the C-fibre evoked responses.
-
Data Analysis: Quantify the changes in the neuronal firing rate, the magnitude of the C-fibre response, and the degree of post-discharge and wind-up before and after drug administration to determine the inhibitory effect of BU224.
Conclusion
This compound is a potent and selective imidazoline I2 receptor ligand with a complex mechanism of action. Its primary interaction with the I2 site on monoamine oxidase leads to the inhibition of this enzyme, which likely underpins its diverse pharmacological effects, including antinociception and neuroprotection. The anti-inflammatory properties of BU224 observed in models of neurodegenerative disease highlight its therapeutic potential. Further research is warranted to fully elucidate the downstream signaling pathways of I2 receptors and to explore the full therapeutic utility of BU224 and similar compounds.
References
- 1. Modulation of MAO activity by imidazoline and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The imidazoline I2-site ligands BU 224 and 2-BFI inhibit MAO-A and MAO-B activities, hydrogen peroxide production, and lipolysis in rodent and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uni-luebeck.de [research.uni-luebeck.de]
- 9. Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
BU224 Hydrochloride and the I2 Imidazoline Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 hydrochloride is a prominent and selective ligand for the I2 imidazoline binding site, a receptor system that has garnered significant interest in recent years for its potential therapeutic applications in pain management, neuropsychiatric disorders, and neuroprotection. This technical guide provides an in-depth analysis of this compound's role in I2 receptor binding, summarizing key quantitative data, detailing experimental methodologies, and illustrating the current understanding of the associated signaling pathways.
The I2 imidazoline receptor is a complex and still not fully characterized entity. Unlike the I1 subtype, which is implicated in the central regulation of blood pressure, the I2 binding sites are primarily located on the outer mitochondrial membrane.[1] Growing evidence suggests that I2 receptors are allosteric binding sites on monoamine oxidase (MAO-A and MAO-B), providing a mechanistic link to the regulation of neurotransmitter levels.[2][3] However, not all I2 binding can be attributed to MAO, suggesting the existence of other I2 receptor subtypes or associated proteins.[4]
BU224 has been characterized as a high-affinity agonist or low-efficacy agonist at the I2 receptor.[5][6] Its study has been instrumental in elucidating the physiological and pharmacological roles of this receptor system.
Quantitative Analysis of I2 Receptor Ligand Binding
The binding affinity of various ligands for the I2 imidazoline receptor is a critical parameter in understanding their pharmacological profiles. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics derived from radioligand binding assays. Below is a summary of reported binding affinities for this compound and other notable I2 ligands.
| Ligand | Receptor Subtype | Reported Affinity (Ki/IC50) | Species/Tissue | Reference |
| BU224 | I2 | Ki = 2.1 nM | - | [7] |
| Idazoxan | I2 / α2-adrenoceptor | - | - | [5] |
| 2-BFI | I2 | - | - | [4] |
| CR4056 | I2 | IC50 = 596 nM | - | [6] |
Note: A comprehensive comparative table with multiple data points is challenging to construct due to variability in experimental conditions across different studies. The provided data represents reported values.
Experimental Protocols
The characterization of this compound's binding to the I2 receptor predominantly relies on radioligand binding assays. The following is a generalized yet detailed protocol for a competitive inhibition assay, a common method to determine the binding affinity of a test compound like BU224.
Radioligand Competition Binding Assay for I2 Imidazoline Receptors
1. Tissue Preparation (e.g., Rat Brain Homogenate):
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dissection: Following euthanasia, the brain is rapidly excised and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: The whole brain or specific regions of interest are homogenized in a suitable volume of ice-cold buffer using a Potter-Elvehjem homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Preparation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction containing the I2 receptors.
-
Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash the membranes and remove endogenous substances.
-
Final Resuspension: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method).
2. Binding Assay:
-
Assay Buffer: Typically 50 mM Tris-HCl containing 1 mM EDTA, pH 7.4.
-
Radioligand: A radiolabeled I2-selective ligand such as [³H]-Idazoxan or [³H]-2-BFI is used at a concentration close to its Kd value.
-
Competitive Ligand (BU224): A range of concentrations of this compound are prepared.
-
Incubation: The assay is typically performed in a final volume of 250-500 µL in microcentrifuge tubes or a 96-well plate. The reaction mixture contains:
-
The prepared membrane homogenate.
-
The radioligand.
-
Varying concentrations of this compound (for competition curve) or buffer (for total binding).
-
-
Non-specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled I2 ligand (e.g., 10 µM idazoxan) is included to determine non-specific binding.
-
Incubation Conditions: The mixture is incubated for a specific time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are rapidly washed with several volumes of ice-cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of BU224 that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
The signaling pathway for the I2 imidazoline receptor is not as clearly defined as for many other receptor systems. However, a significant body of evidence points to a close association with monoamine oxidase (MAO).
I2 Receptor and Monoamine Oxidase (MAO)
The prevailing hypothesis is that the I2 binding site is an allosteric modulatory site on both MAO-A and MAO-B, enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] By binding to this allosteric site, BU224 and other I2 ligands can inhibit MAO activity. This inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters, which is believed to be a primary mechanism underlying the observed pharmacological effects of I2 ligands, such as their antidepressant and antinociceptive properties.[8]
Caption: Proposed signaling pathway of BU224 at the I2 imidazoline receptor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the affinity of BU224 for the I2 receptor.
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound serves as a vital pharmacological tool for probing the function of the I2 imidazoline receptor. Its high affinity and selectivity have enabled researchers to explore the therapeutic potential of targeting this system. The primary role of BU224 in I2 receptor binding appears to be the allosteric modulation of monoamine oxidase, leading to an increase in synaptic monoamines and subsequent downstream pharmacological effects. While the complete picture of I2 receptor signaling is still unfolding, the methodologies and data presented here provide a solid foundation for ongoing and future research in this exciting area of drug discovery.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I2-imidazoline binding sites: relationship with different monoamine oxidase domains and identification of histidine residues mediating ligand binding regulation by H+1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. Imidazoline-I2 PET Tracers in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
BU224 Hydrochloride: An In-depth Technical Guide on a Putative I2-Imidazoline Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 hydrochloride is a potent and selective ligand for the I2-imidazoline receptor, a class of receptors implicated in a variety of physiological and pathological processes. With a high binding affinity, BU224 is widely utilized in pharmacological research as a putative antagonist to probe the function and therapeutic potential of the I2 receptor system. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, proposed mechanisms of action, and detailed experimental protocols for its investigation.
Core Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| Binding Affinity (Ki) | 2.1 nM for I2-imidazoline receptor | [1] |
Quantitative Data: Comparative Binding Affinities
The I2-imidazoline receptor is targeted by a range of ligands with varying affinities and selectivities. The following table provides a comparative summary of the binding affinities (Ki or pKi) of BU224 and other notable I2 ligands.
| Compound | Receptor Subtype | Binding Affinity (Ki/pKi) | Species | Tissue | Reference |
| BU224 | I2 | Ki: 2.1 nM | - | - | [1] |
| BU224 | I2 | - | Rat | Brain | [3] |
| Idazoxan | I2 | - | Rabbit | Cerebral Cortex | [4] |
| 2-BFI | I2 | Ki: 1.3 nM | - | - | [2] |
| RS-45041-190 | I2 | pKi: 8.66 | Rat | Kidney | [5] |
| RS-45041-190 | I2 | pKi: 9.37 | Rabbit | Kidney | [5] |
| 7-Chloro-2-BFI | I2 | Ki: 2.8 nM | - | - | [2] |
| 4,6-Dibromo-2-BFI | I2 | Ki: 6.1 nM | - | - | [2] |
| Tracizoline | I2 | pKi: 8.74 | - | - | [6] |
| Benazoline | I2 | pKi: 9.07 | - | - | [6] |
Signaling Pathways and Mechanism of Action
The precise signaling cascade initiated by the I2-imidazoline receptor is an active area of research. However, a significant body of evidence suggests a primary association with monoamine oxidase (MAO) enzymes located on the outer mitochondrial membrane.[7][8][9] I2 receptor ligands, including BU224, are thought to act as allosteric modulators of MAO-A and MAO-B.[2]
The prevailing hypothesis for the mechanism of action of I2 receptor ligands in processes such as nociception involves the inhibition of MAO activity. This leads to a subsequent increase in the synaptic concentration of monoamine neurotransmitters like serotonin (5-HT) and norepinephrine (NA). The elevated levels of these neurotransmitters then activate their respective downstream receptors (e.g., 5-HT1A, 5-HT2A, and α1-adrenoceptors), ultimately leading to the observed physiological effects, such as analgesia.[10]
Caption: Proposed signaling pathway for I2-imidazoline receptor ligands.
Experimental Protocols
Radioligand Binding Assay: [³H]-Idazoxan Competition with BU224
This protocol outlines a competitive binding assay to determine the affinity of BU224 for the I2-imidazoline receptor using [³H]-idazoxan as the radioligand.
1. Materials:
-
Radioligand: [³H]-Idazoxan
-
Competitor: this compound
-
Tissue Source: Rat brain cortex or kidney membranes
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a non-labeled I2 ligand (e.g., 10 µM cirazoline)
-
Instrumentation: Scintillation counter, filtration apparatus
2. Membrane Preparation:
-
Homogenize tissue in ice-cold buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration (e.g., Bradford assay).
3. Assay Procedure:
-
In a 96-well plate, add in the following order:
-
50 µL of buffer or non-specific binding control.
-
50 µL of varying concentrations of BU224.
-
50 µL of [³H]-idazoxan (at a concentration near its Kd).
-
100 µL of membrane preparation (50-100 µg of protein).
-
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of BU224.
-
Determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of specific [³H]-idazoxan binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Assessment of Anti-inflammatory Effects: Cytokine Measurement
This protocol describes the measurement of pro-inflammatory cytokines in response to BU224 treatment in an animal model of neuroinflammation.
1. Animal Model and Treatment:
-
Animal Model: e.g., Lipopolysaccharide (LPS)-induced neuroinflammation model in mice.
-
Treatment: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) at a specified time before or after the inflammatory challenge.
-
Controls: Include vehicle-treated and LPS-only treated groups.
2. Sample Collection:
-
At a predetermined time point after treatment, euthanize the animals.
-
Collect brain tissue (e.g., hippocampus or cortex) and/or blood samples.
-
For brain tissue, homogenize in a suitable lysis buffer containing protease inhibitors.
-
For blood, collect serum or plasma.
3. Cytokine Measurement (ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β) and incubate overnight.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add prepared standards and samples (brain homogenate supernatant or serum/plasma) to the wells and incubate.[11]
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: After another wash, add an enzyme-linked avidin or streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP) to develop a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Perform statistical analysis to compare cytokine levels between treatment groups.
Electrophysiological Recording of Neuronal Activity
This protocol outlines the in vivo electrophysiological recording of dorsal horn neuron activity in response to BU224, assessing its antinociceptive potential.
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Perform a laminectomy to expose the desired segment of the spinal cord.
-
Secure the animal in a stereotaxic frame and maintain its physiological parameters (temperature, respiration).
2. Recording Setup:
-
Use glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl) to record extracellularly from single wide-dynamic-range (WDR) neurons in the dorsal horn.
-
Identify WDR neurons by their responses to both innocuous and noxious peripheral stimuli (e.g., brushing and pinching the receptive field).
3. Experimental Procedure:
-
Establish a stable baseline recording of the neuron's spontaneous and evoked activity.
-
Apply a noxious stimulus (e.g., electrical stimulation of C-fibers in a peripheral nerve) to evoke a consistent neuronal response.
-
Administer this compound intrathecally or systemically.
-
Continuously record the neuronal activity and assess the effect of BU224 on both spontaneous firing and the evoked responses to the noxious stimulus.
-
To confirm the involvement of I2 receptors, a selective antagonist (if different from BU224's putative role in the experiment) can be administered prior to BU224.
4. Data Analysis:
-
Analyze the firing rate (spikes/second) of the neuron before and after drug administration.
-
Quantify the magnitude of the evoked response (e.g., number of action potentials) and assess the percentage of inhibition caused by BU224.
-
Perform statistical comparisons to determine the significance of the observed effects.
Conclusion
This compound is an invaluable pharmacological tool for the investigation of the I2-imidazoline receptor system. Its high affinity and selectivity make it a suitable candidate for both in vitro and in vivo studies aimed at elucidating the physiological roles of I2 receptors and exploring their therapeutic potential in a range of disorders, including neurodegenerative diseases, pain, and inflammation. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate pharmacology of BU224 and the broader I2-imidazoline receptor field.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Locomotor effects of imidazoline I2-site-specific ligands and monoamine oxidase inhibitors in rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. h-h-c.com [h-h-c.com]
- 10. Mechanisms of imidazoline I2 receptor agonist-induced antinociception in rats: involvement of monoaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of BU224 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a potent and selective ligand for the imidazoline I2 binding site, a receptor system implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are illustrated to support further research and development.
Introduction
This compound, with the chemical name 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride, has emerged as a critical tool for investigating the functional roles of I2 imidazoline receptors. Its high affinity and selectivity have made it a valuable pharmacological probe in numerous studies. This document synthesizes the current knowledge on this compound, presenting quantitative data in a structured format and detailing the experimental protocols used to generate this data.
Receptor Binding Profile
The primary pharmacological characteristic of this compound is its high affinity and selectivity for the I2 imidazoline binding site.
Quantitative Binding Affinity Data
The binding affinity of this compound has been determined through radioligand binding assays. The following table summarizes the key binding parameters.
| Receptor/Binding Site | Radioligand | Preparation | Ki (nM) | Selectivity | Reference |
| Imidazoline I2 | [³H]-BU224 | Rat brain | 2.1 | - | [1] |
| Imidazoline I1 | - | - | ~1747 | 832-fold vs I2 | [1] |
Note: A comprehensive screening of this compound against a wider panel of receptors, including adrenergic subtypes, is not extensively reported in publicly available literature. The provided data highlights its primary target and selectivity over the I1 imidazoline receptor subtype.
Radioligand Binding Assay Protocol
The determination of BU224's binding affinity is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the I2 imidazoline binding site.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-BU224 or other suitable I2 ligand (e.g., [³H]-idazoxan)
-
Receptor Source: Rat brain membrane homogenates
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a non-labeled I2 ligand (e.g., 10 µM idazoxan)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Functional Activity
The functional activity of this compound at the I2 imidazoline receptor is complex, with reports suggesting it can act as both a low-efficacy agonist and an antagonist depending on the experimental conditions and the functional readout.
In Vitro Functional Assays
Functional assays such as GTPγS binding and cAMP modulation are used to characterize the agonist or antagonist properties of a ligand.
This assay measures the activation of G-proteins, a key step in the signaling cascade of many receptors.
Protocol:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Buffer: Typically contains GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Incubation: Incubate membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of BU224 to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of an agonist).
Signaling Pathway Diagram:
References
The Effects of BU224 Hydrochloride on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a selective ligand for the imidazoline I2 binding site, demonstrating significant effects on the central nervous system (CNS). Research, particularly in the context of neurodegenerative diseases like Alzheimer's, has highlighted its potential as a neuroprotective and cognitive-enhancing agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its impact on key CNS cell types, and its influence on critical signaling pathways. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
This compound, chemically known as 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is a high-affinity and selective ligand for the imidazoline I2 binding sites.[1] These binding sites are gaining recognition as important targets for therapeutic intervention in a range of neurological and psychiatric disorders. This document details the pharmacological profile of BU224, its observed effects in preclinical models of CNS disorders, and the experimental methodologies used to elucidate these effects.
Pharmacological Profile: Binding Affinity
The primary molecular target of BU224 is the imidazoline I2 binding site. It exhibits high affinity for this site, with reported Ki values in the low nanomolar range. While highly selective for I2 sites, BU224 has been noted to have some affinity for α2-adrenoceptors, though significantly lower than for its primary target. A comprehensive binding affinity profile is crucial for understanding its on-target and potential off-target effects.
Table 1: Binding Affinity of this compound
| Receptor/Binding Site | Ligand | Ki (nM) | Species | Tissue Source | Reference |
| Imidazoline I2 | [³H]BU224 | 2.1 | Rat | Brain | [1] |
| α2-Adrenoceptor | - | Data Not Available | - | - | - |
| α2A-Adrenoceptor | - | Data Not Available | - | - | - |
| α2B-Adrenoceptor | - | Data Not Available | - | - | - |
| α2C-Adrenoceptor | - | Data Not Available | - | - | - |
Effects on the Central Nervous System
Preclinical studies, predominantly in mouse models of Alzheimer's disease (e.g., 5XFAD mice), have demonstrated that this compound exerts several beneficial effects on the CNS.
Cognitive Enhancement
Sub-chronic treatment with BU224 has been shown to reverse cognitive deficits in spatial and recognition memory in 5XFAD mice.[1] Fear-conditioning tests revealed improvements in both associative learning and memory.[1]
Neuroinflammation and Glial Cell Modulation
A key aspect of BU224's mechanism of action is its ability to modulate neuroinflammation.
-
Microglia: BU224 treatment reduces the levels of the microglial activation marker Iba1 and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the brains of 5XFAD mice.[1] This suggests a shift from a pro-inflammatory microglial phenotype to a more homeostatic state.
-
Astrocytes: Interestingly, BU224 increases the expression of the astrocytic marker Glial Fibrillary Acidic Protein (GFAP).[1] This could indicate a reactive astrogliosis that may be neuroprotective in this context, a phenomenon requiring further investigation.
Synaptic Plasticity and NMDA Receptor Modulation
BU224 has been observed to enhance synaptic connectivity. Ex vivo and in vitro studies have shown that it can increase the size of dendritic spines.[1] Furthermore, it has been reported to induce a significant reduction in amyloid-β (Aβ)-induced functional changes in N-methyl-D-aspartate (NMDA) receptors.[1] This suggests a direct or indirect role in protecting synapses from the toxic effects of Aβ.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Radioligand Binding Assay (General Protocol)
This protocol is a standard procedure for determining the binding affinity of a ligand to its receptor.
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]BU224), and varying concentrations of the unlabeled competitor ligand (this compound).
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand is used in a parallel set of wells.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Immunohistochemistry for Iba1 and GFAP in 5XFAD Mice
This protocol details the staining of microglial and astrocytic markers in brain tissue.
-
Tissue Preparation:
-
Perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain by immersion in a sucrose solution (e.g., 30% in PBS).
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-GFAP) diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the immunoreactive area or cell number in specific brain regions using image analysis software.
-
Western Blot for IL-1β and TNF-α
This protocol is used to quantify the levels of pro-inflammatory cytokines.
-
Protein Extraction:
-
Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IL-1β and TNF-α diluted in blocking solution overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and mechanisms of action of this compound.
Modulation of Neuroinflammation
BU224's anti-inflammatory effects are likely mediated through its interaction with I2 imidazoline receptors on glial cells, leading to a downstream reduction in pro-inflammatory signaling. The JAK/STAT and NF-κB pathways are key regulators of inflammation and are plausible targets of BU224's action.
Caption: Proposed mechanism of BU224's anti-inflammatory effects on microglia and astrocytes.
Counteraction of Aβ-Induced NMDA Receptor Dysfunction
In Alzheimer's disease pathology, amyloid-beta oligomers are known to cause dysregulation of NMDA receptor function, leading to excessive calcium influx and excitotoxicity. BU224 appears to mitigate these detrimental effects.
Caption: BU224's potential mechanism for protecting NMDA receptors from amyloid-beta-induced dysfunction.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram outlines a typical experimental workflow to investigate the neuroprotective effects of BU224 in a mouse model of Alzheimer's disease.
Caption: A logical workflow for preclinical evaluation of BU224 in an Alzheimer's disease mouse model.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic candidate for CNS disorders characterized by neuroinflammation and cognitive decline. Its selective action at imidazoline I2 binding sites and subsequent modulation of glial activity and synaptic function provide a strong rationale for its further development.
Future research should focus on:
-
Elucidating the precise downstream signaling pathways activated by BU224 binding to I2 receptors.
-
Determining a more complete binding profile , including affinities for a wider range of receptors and transporters.
-
Investigating the long-term efficacy and safety of BU224 in more chronic models of neurodegeneration.
-
Exploring the therapeutic potential of BU224 in other CNS disorders involving neuroinflammation.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into its therapeutic potential.
References
An In-depth Technical Guide to the Neuroprotective Properties of BU224 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BU224 hydrochloride, a selective I2-imidazoline receptor agonist, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Preclinical studies have demonstrated its ability to mitigate neuroinflammation, enhance synaptic plasticity, and improve cognitive function in relevant animal models. This technical guide provides a comprehensive overview of the current understanding of BU224's neuroprotective properties, including its mechanism of action, key experimental findings, and detailed methodologies.
Introduction to this compound and I2-Imidazoline Receptors
BU224 is a high-affinity and selective ligand for the I2-imidazoline receptor. These receptors are increasingly recognized as a novel target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] I2-imidazoline receptors are distinct from the classic adrenergic and other neurotransmitter receptors, and their precise signaling mechanisms are still under active investigation. They are found in various tissues, with notable expression in the brain, particularly on the outer mitochondrial membrane of glial cells.[2] Activation of I2 receptors has been linked to a variety of cellular effects, including modulation of monoamine oxidase (MAO) activity, regulation of neuroinflammatory processes, and influence on neuronal survival pathways.[1][3]
Mechanism of Neuroprotection
The neuroprotective effects of this compound are multifaceted and are primarily attributed to its interaction with I2-imidazoline receptors. The proposed mechanisms of action include:
-
Anti-inflammatory Effects: BU224 has been shown to reduce neuroinflammation by decreasing the activation of microglia, the brain's resident immune cells. This leads to a subsequent reduction in the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4]
-
Modulation of Glial Activity: In addition to attenuating microgliosis, BU224 has been observed to increase the expression of astrocytic markers like Glial Fibrillary Acidic Protein (GFAP).[4] This suggests a role in modulating astrocyte function, which is crucial for maintaining brain homeostasis and supporting neuronal health.
-
Synaptic Plasticity Enhancement: Preclinical evidence indicates that BU224 can positively influence synaptic structure and function. It has been reported to increase the size of dendritic spines, which are critical for synaptic transmission and plasticity.[4]
-
NMDA Receptor Modulation: BU224 has been shown to counteract the detrimental effects of amyloid-β (Aβ) on N-methyl-D-aspartate (NMDA) receptor function. Specifically, it has been reported to induce a threefold reduction in Aβ-induced functional changes in NMDA receptors, which are crucial for learning and memory.[4]
-
Pro-survival Signaling: Studies have suggested that BU224 may promote neuronal survival by influencing intracellular signaling cascades. This includes the inhibition of pro-apoptotic pathways involving c-Jun-N-terminal kinases (JNK) and calpain, and the enhancement of pro-survival complexes like p35/Cdk5.
In Vivo and In Vitro Evidence of Neuroprotection
In Vivo Studies in a Mouse Model of Alzheimer's Disease
A key study investigated the effects of BU224 in the 5XFAD mouse model, which recapitulates many of the pathological features of Alzheimer's disease.
Data Presentation
| Parameter | 5XFAD Vehicle | 5XFAD + BU224 | Outcome |
| Cognitive Function | Impaired | Improved | Attenuation of spatial and recognition memory deficits.[4] |
| Microglial Activation (Iba1) | Increased | Reduced | Reduction in neuroinflammation.[4] |
| Astrocytic Activation (GFAP) | Altered | Increased | Modulation of astrocyte activity.[4] |
| Pro-inflammatory Cytokines | |||
| IL-1β | Elevated | Reduced | Anti-inflammatory effect.[4] |
| TNF-α | Elevated | Reduced | Anti-inflammatory effect.[4] |
| Amyloid Pathology | Present | No significant change | Effects are independent of amyloid plaque clearance.[4] |
In Vitro and Ex Vivo Findings
-
Dendritic Spine Morphology: Treatment with BU224 in ex vivo and in vitro models resulted in an increased size of dendritic spines, suggesting an enhancement of synaptic connectivity.[4]
-
NMDA Receptor Function: In vitro studies demonstrated that BU224 significantly mitigated the disruptive effects of amyloid-β on NMDA receptor function.[4]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the investigation of BU224's neuroprotective properties. For specific details, it is recommended to consult the primary research articles.
5XFAD Mouse Model Treatment
-
Animal Model: Six-month-old female 5XFAD transgenic mice and wild-type littermates.[4]
-
Treatment: this compound (5 mg·kg⁻¹) or vehicle (saline) administered intraperitoneally twice a day for 10 days.[4]
Behavioral Testing
-
Novel Object Recognition (NOR): This test assesses recognition memory. Mice are habituated to an arena and then exposed to two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is measured. An increased exploration of the novel object indicates intact recognition memory.
-
Fear Conditioning: This test evaluates associative learning and memory. Mice are placed in a novel context and receive a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock). Memory is assessed by measuring the freezing response to the context and the conditioned stimulus at a later time.
Immunohistochemistry
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally (typically 30-40 µm) using a cryostat.
-
Staining:
-
Sections are washed and blocked with a serum-containing buffer to prevent non-specific antibody binding.
-
Incubation with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C.
-
Washing and incubation with appropriate fluorescently-labeled secondary antibodies.
-
Counterstaining with a nuclear marker like DAPI.
-
-
Imaging and Analysis: Sections are imaged using a fluorescence or confocal microscope, and the intensity or area of immunoreactivity is quantified using image analysis software.
Western Blotting
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA).
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
Incubation with primary antibodies (e.g., anti-Iba1, anti-GFAP, anti-β-actin as a loading control) overnight at 4°C.
-
Washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry and normalized to the loading control.
ELISA for Cytokines
-
Sample Preparation: Brain tissue is homogenized, and the supernatant is collected for analysis.
-
Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., IL-1β, TNF-α) are used according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Addition of a substrate solution to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is calculated based on the standard curve.
Signaling Pathways and Visualizations
The precise signaling cascade initiated by BU224 binding to the I2-imidazoline receptor is an area of ongoing research. However, based on current evidence, a putative signaling pathway can be proposed.
Proposed Signaling Pathway of BU224-Mediated Neuroprotection
Activation of the I2-imidazoline receptor by BU224 is thought to trigger downstream signaling events that ultimately lead to the observed anti-inflammatory and pro-survival effects. This may involve the modulation of key enzymes and signaling proteins.
Caption: Proposed signaling pathway of BU224-mediated neuroprotection.
Experimental Workflow for In Vivo Studies
The workflow for a typical in vivo study investigating the neuroprotective effects of BU224 involves several key stages, from animal treatment to data analysis.
Caption: Experimental workflow for in vivo analysis of BU224.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective properties in preclinical models, primarily through its anti-inflammatory and synapto-protective actions mediated by the I2-imidazoline receptor. Its ability to improve cognitive function in a model of Alzheimer's disease without directly targeting amyloid plaques highlights a promising alternative therapeutic strategy.
Future research should focus on:
-
Elucidating the detailed molecular signaling pathways downstream of I2-imidazoline receptor activation.
-
Conducting further preclinical studies to assess the long-term efficacy and safety of BU224.
-
Exploring the therapeutic potential of BU224 in other neurodegenerative and neuroinflammatory conditions.
The continued investigation of BU224 and other I2-imidazoline receptor ligands holds considerable promise for the development of novel neuroprotective therapies.
References
- 1. Trilobatin Alleviates Cognitive Deficits and Pathologies in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
BU224 Hydrochloride: An In-Depth Technical Guide on its Interaction with Monoamine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to BU224 Hydrochloride and Monoamine Oxidase
This compound, chemically known as 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is primarily recognized as a selective and high-affinity ligand for the imidazoline I2 receptor. The imidazoline I2 binding sites are located on the outer mitochondrial membrane and are proposed to be allosteric sites on monoamine oxidase (MAO).
Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. There are two main isoforms of MAO:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine and is a target for drugs used in the treatment of Parkinson's disease and neurodegenerative disorders.
The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effects of MAO inhibitors (MAOIs).
Interaction of this compound with Monoamine Oxidase
Studies have demonstrated that this compound behaves as a reversible inhibitor of both MAO-A and MAO-B . This was conclusively shown through experiments measuring the oxidation of [14C]tyramine, a common substrate for both MAO isoforms. The inhibition of tyramine oxidation by BU224 indicates a direct interaction with the catalytic activity of MAO. The reversibility of the inhibition suggests that BU224 does not form a covalent bond with the enzyme, unlike some irreversible MAOIs.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific IC50 or Ki values for the inhibition of MAO-A and MAO-B by this compound. This represents a significant gap in the quantitative characterization of this compound's interaction with monoamine oxidases. The following table summarizes the available binding affinity data for this compound for other related receptors.
| Receptor/Site | Ligand | Species | Value | Unit | Reference |
| Imidazoline I2 | BU224 | Rabbit Brain | 2.1 | Ki (nM) | [1] |
| Imidazoline I1 | BU224 | - | 0.034 | IC50 (µM) | [2] |
| α2-Adrenergic | BU224 | - | 15 | IC50 (µM) | [2] |
Note: The absence of MAO-A and MAO-B inhibition data for BU224 in this table reflects its unavailability in the reviewed public literature.
Experimental Protocols
The following are detailed, representative protocols for the in vitro determination of MAO-A and MAO-B inhibition, which can be adapted to quantify the inhibitory potency of this compound.
Protocol 1: Fluorometric Kynuramine Assay for MAO-A Inhibition
This assay measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare stock solutions of this compound and clorgyline in DMSO.
-
Prepare serial dilutions of this compound and clorgyline in the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well black microplate, add 50 µL of the diluted enzyme solution.
-
Add 50 µL of the serially diluted this compound, clorgyline, or buffer (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 2N NaOH).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Subtract the background fluorescence from the control wells (without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Radiometric [14C]Tyramine Oxidation Assay for MAO-A and MAO-B Inhibition
This assay measures the amount of deaminated, radiolabeled product formed from the oxidation of [14C]tyramine by MAO.
Materials:
-
Mitochondrial preparations from a suitable tissue source (e.g., rat liver or human platelets) or recombinant human MAO-A and MAO-B.
-
[14C]Tyramine hydrochloride (substrate)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (deprenyl) (selective MAO-B inhibitor)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
2N HCl
-
Toluene-based scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [14C]tyramine in the assay buffer.
-
Prepare stock solutions of this compound, clorgyline, and selegiline in a suitable solvent and make serial dilutions in the assay buffer.
-
Prepare the mitochondrial fraction or dilute the recombinant enzymes in the assay buffer.
-
-
Assay Protocol:
-
To determine MAO-A activity, pre-incubate the enzyme preparation with selegiline to inhibit MAO-B. To determine MAO-B activity, pre-incubate with clorgyline to inhibit MAO-A.
-
In a reaction tube, add the enzyme preparation, the appropriate selective inhibitor (if applicable), and the serially diluted this compound or vehicle.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding [14C]tyramine.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 2N HCl.
-
-
Extraction and Measurement:
-
Add a toluene-based scintillation cocktail to each tube to extract the deaminated [14C]metabolites.
-
Vortex the tubes and centrifuge to separate the phases.
-
Transfer an aliquot of the organic (toluene) phase to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the measured radioactivity.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described in Protocol 1. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Visualizations
Proposed Signaling Pathway
Caption: Proposed allosteric inhibition of MAO by BU224 via the I2 imidazoline site.
Experimental Workflow for MAO Inhibition Assay
References
The Discovery and Synthesis of BU224 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a potent and selective ligand for the I₂-imidazoline binding site, a target of growing interest in the field of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative binding data, and a proposed signaling pathway, offering a valuable resource for researchers investigating the therapeutic potential of I₂-imidazoline receptor modulators.
Introduction
Imidazoline receptors are a class of non-adrenergic binding sites that have been implicated in a variety of physiological processes. These receptors are broadly classified into three main subtypes: I₁, I₂, and I₃. The I₂-imidazoline binding site, in particular, has garnered significant attention due to its potential role in neurodegenerative diseases, pain, and psychiatric disorders. BU224 (2-(4,5-dihydro-1H-imidazol-2-yl)quinoline) has emerged as a key pharmacological tool for studying the I₂ binding site due to its high affinity and selectivity.[1] This guide will delve into the technical details surrounding the synthesis and biological evaluation of its hydrochloride salt.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process culminating in the formation of the imidazoline ring from a quinoline precursor. A common and effective method involves the Pinner reaction, which utilizes a nitrile and an alcohol to form an imino ester, followed by cyclization with a diamine.
Synthetic Pathway
A plausible and widely referenced synthetic route for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline involves the reaction of quinoline-2-carbonitrile with ethylenediamine.[2] This reaction proceeds via the formation of an intermediate imidate, which then undergoes cyclization to form the desired imidazoline ring. The final product is then converted to its hydrochloride salt for improved stability and solubility.
Experimental Protocol: Synthesis of this compound
Materials:
-
Quinoline-2-carbonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride gas
-
Ethylenediamine
-
Diethyl ether
Procedure:
-
Formation of the Imidate (Pinner Salt): A solution of quinoline-2-carbonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at room temperature for several hours to allow for the formation of the ethyl quinoline-2-carboximidate hydrochloride (Pinner salt). The precipitate is collected by filtration and washed with diethyl ether.
-
Cyclization to form BU224: The isolated Pinner salt is suspended in ethanol, and ethylenediamine is added dropwise. The mixture is heated under reflux for several hours.
-
Isolation and Purification of BU224 Free Base: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude BU224 free base. Purification can be achieved by column chromatography on silica gel.
-
Formation of this compound: The purified BU224 free base is dissolved in a minimal amount of ethanol. A solution of hydrogen chloride in ethanol is then added dropwise until precipitation is complete. The resulting white solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Pharmacological Profile
BU224 is characterized by its high affinity and selectivity for the I₂-imidazoline binding site over other imidazoline subtypes and adrenergic receptors.
Binding Affinity and Selectivity
The binding affinity of this compound is typically determined through radioligand binding assays. These assays measure the ability of BU224 to displace a radiolabeled ligand, such as [³H]-idazoxan or [³H]-2-BFI, from the I₂ binding sites in tissue homogenates or cell lines expressing the receptor.[3] The affinity is expressed as the inhibition constant (Ki).
| Receptor/Binding Site | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (fold vs. I₂) |
| I₂-imidazoline | [³H]-Idazoxan | Rat brain homogenates | ~1-5 | - |
| I₁-imidazoline | [³H]-Clonidine | - | >1000 | >200-1000 |
| α₁-adrenergic | [³H]-Prazosin | - | >1000 | >200-1000 |
| α₂-adrenergic | [³H]-Rauwolscine | - | >100 | >20-100 |
Note: The exact Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Mechanism of Action and Signaling Pathway
The precise signaling cascade initiated by the binding of BU224 to the I₂-imidazoline receptor is still under investigation. However, a significant body of evidence suggests a modulatory role on monoamine oxidase (MAO) activity. I₂ binding sites are located on the outer mitochondrial membrane and are thought to be allosteric modulators of MAO-A and MAO-B.[4] By binding to these sites, I₂ ligands like BU224 can influence the metabolism of monoamine neurotransmitters.
Furthermore, in the context of neuroinflammation, particularly in models of Alzheimer's disease, BU224 has been shown to reduce microgliosis and the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[5] This suggests that the I₂-imidazoline receptor signaling pathway may intersect with inflammatory cascades in the central nervous system.
Key Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of BU224 for the I₂-imidazoline binding site.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[³H]-Idazoxan (radioligand)
-
This compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the membrane fraction, is resuspended in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-Idazoxan, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled I₂ ligand (e.g., unlabeled idazoxan) is used instead of BU224.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of the specific binding of [³H]-Idazoxan). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
This protocol outlines the administration of BU224 to the 5XFAD transgenic mouse model of Alzheimer's disease to assess its effects on cognitive deficits and neuroinflammation.[5]
Animal Model:
-
5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations associated with familial Alzheimer's disease.
Drug Administration:
-
Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline).
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Twice daily for 10 consecutive days.
Experimental Workflow:
Outcome Measures:
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Immunohistochemistry: Brain sections are stained for markers of microgliosis (Iba1) and astrogliosis (GFAP) to evaluate neuroinflammation.
-
Biochemical Assays: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates are quantified using methods like ELISA.
Conclusion
This compound is a valuable pharmacological tool for the investigation of I₂-imidazoline binding sites. Its synthesis is achievable through established chemical reactions, and its high affinity and selectivity make it an ideal ligand for in vitro and in vivo studies. The ongoing research into its mechanism of action, particularly its role in modulating monoamine oxidase activity and neuroinflammation, highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other CNS disorders. This guide provides a foundational resource for researchers aiming to explore the multifaceted nature of BU224 and the I₂-imidazoline receptor system.
References
- 1. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and in vivo characterization of research... | F1000Research [f1000research.com]
- 3. Behavioral and Cognitive Improvement Induced by Novel Imidazoline I2 Receptor Ligands in Female SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
BU224 Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a selective and high-affinity ligand for the imidazoline I2 receptor, demonstrating significant promise in preclinical research for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, pharmacological profile, and potential therapeutic applications. Detailed summaries of quantitative data, experimental protocols, and signaling pathways are presented to facilitate further research and development in the scientific community.
Introduction
This compound is a small molecule that acts as a selective ligand for the imidazoline I2 (I2) receptor, with a high binding affinity.[1][2] It is often utilized as an I2 receptor antagonist in research settings.[1] Preclinical studies have highlighted its neuroprotective, anti-inflammatory, and anti-apoptotic properties, suggesting its potential as a therapeutic agent for a range of central nervous system disorders.[1] This document serves as a technical resource for researchers, consolidating key data and methodologies related to the investigation of this compound.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits high affinity for the imidazoline I2 receptor. Quantitative data on its binding affinity and selectivity against other receptors are crucial for understanding its pharmacological profile.
| Parameter | Receptor | Value | Reference |
| Ki | Imidazoline I2 Receptor | 2.1 nM | [1][2] |
| IC50 | Imidazoline I1 Receptor | 0.034 µM (34 nM) | [3] |
| IC50 | Imidazoline I2 Receptor | 0.026 µM (26 nM) | [3] |
| IC50 | α2-Adrenergic Receptor | 15 µM | [3] |
Note: The IC50 values indicate that BU224 is highly selective for imidazoline I1 and I2 receptors over α2-adrenergic receptors.[3]
Potential Therapeutic Applications
Preclinical evidence strongly suggests the therapeutic potential of this compound in several key areas:
Alzheimer's Disease
In the 5XFAD transgenic mouse model of Alzheimer's disease, BU224 has been shown to reverse cognitive deficits.[3] Treatment with BU224 improves behavioral performance and memory function.[1] Notably, these beneficial effects were observed without altering amyloid pathology. The mechanism appears to involve the reduction of microgliosis and pro-inflammatory cytokines, alongside an enhancement of synaptic connectivity.[4] Specifically, BU224 treatment reduces levels of the microglial marker Iba1 and the pro-inflammatory cytokines IL-1β and TNF-α, while increasing the expression of the astrocytic marker GFAP.[1][4] Furthermore, it has been observed to enlarge dendritic spines and mitigate Aβ-induced changes in NMDA receptors.[1]
Depression
This compound has demonstrated antidepressant-like activity in animal models. A single administration of BU224 (10 mg/kg, IP) was found to reduce the immobility of rats in the forced swim test (FST), a standard preclinical model for assessing antidepressant efficacy.[1]
Neuropathic and Inflammatory Pain
There is evidence to suggest that BU224 possesses antinociceptive properties. It has been shown to produce spinal antinociception, indicating a role for I2 receptors in pain modulation at the spinal level.[5]
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with the imidazoline I2 receptor and subsequent modulation of downstream signaling pathways.
Caption: Signaling pathway of BU224 in Alzheimer's disease.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a compound like BU224 for the imidazoline I2 receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the imidazoline I2 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-idazoxan) and varying concentrations of this compound.[6][7] Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled ligand).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[6]
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of BU224. Plot the percentage of specific binding against the logarithm of the BU224 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Alzheimer's Disease Model: 5XFAD Mice
Experimental Design:
Caption: Experimental workflow for BU224 in 5XFAD mice.
Methodology:
-
Animals: Use 6-month-old female 5XFAD transgenic mice and wild-type littermates as controls.[4]
-
Treatment: Administer this compound (5 mg/kg) or vehicle intraperitoneally (IP) twice a day for 10 days.[1]
-
Behavioral Testing: After the treatment period, conduct a battery of behavioral tests to assess cognitive functions, including spatial and recognition memory (e.g., Morris water maze, novel object recognition) and associative learning (e.g., fear conditioning).[4]
-
Neuropathological Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue. Perform immunohistochemistry, Western blotting, and ELISA to investigate neuropathological changes, including levels of microglial and astrocytic markers, pro-inflammatory cytokines, and amyloid pathology.[4]
Forced Swim Test (FST) for Antidepressant-like Activity
Methodology:
-
Apparatus: Use a transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom with its tail or paws.
-
Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg, IP) or vehicle.[1]
-
Test Procedure: 30 minutes after injection, place each rat individually into the swim cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.
-
Data Analysis: Compare the duration of immobility between the BU224-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead for several CNS disorders. Its high affinity and selectivity for the imidazoline I2 receptor, coupled with its demonstrated efficacy in preclinical models of Alzheimer's disease and depression, warrant further investigation. The detailed information provided in this guide is intended to support and accelerate future research into the therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vivo Efficacy of BU224 Hydrochloride: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the in vivo studies investigating the effects of BU224 hydrochloride, a selective I2-imidazoline receptor ligand. This document summarizes key quantitative data, details experimental methodologies, and visualizes proposed signaling pathways based on current research.
Abstract
This compound has emerged as a promising therapeutic agent in preclinical studies, demonstrating significant neuroprotective, anti-inflammatory, and cognitive-enhancing properties. In vivo research, primarily in rodent models of neurodegenerative diseases and pain, has elucidated its potential mechanisms of action. This guide synthesizes the findings from these studies to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from key in vivo studies on this compound.
| Table 1: In Vivo Administration and Dosing | |
| Parameter | Details |
| Animal Model | 6-month-old female transgenic 5XFAD and wild-type (WT) mice[1] |
| Compound | This compound |
| Dosage | 5 mg·kg⁻¹[1] |
| Route of Administration | Intraperitoneal (IP) injection[1] |
| Frequency | Twice a day[1] |
| Duration | 10 days[1] |
| Table 2: Behavioral and Neuropathological Outcomes in an Alzheimer's Disease Model | |
| Assay | Observed Effect of BU224 Treatment |
| Spatial and Recognition Memory | Attenuated deficits in 5XFAD mice[1] |
| Associative Learning and Memory | Improved in both hippocampal- and amygdala-dependent tasks in transgenic mice[1] |
| Microglial Activation (Iba1 levels) | Reduced[1] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Reduced[1] |
| Astrocytic Marker (GFAP) | Increased expression in 5XFAD mice[1] |
| Amyloid Pathology & Neuronal Apoptosis | No significant changes observed[1] |
| Table 3: Antinociceptive Effects of BU224 | |
| Parameter | Details |
| Effect | Dose-dependent inhibition of C-fibre evoked responses, postdischarge, and wind-up of dorsal horn neurons. |
| Antagonism | Effects were completely blocked by the α2-adrenoceptor and imidazoline I2 receptor antagonist idazoxan. Partial attenuation by the α2-adrenoceptor antagonist yohimbine. |
Detailed Experimental Protocols
Alzheimer's Disease Mouse Model Study
Objective: To investigate the effects of BU224 on cognitive deficits and neuropathology in a mouse model of amyloidosis.[1]
-
Animal Model: Six-month-old female transgenic 5XFAD mice and wild-type (WT) littermates were used.[1]
-
Treatment: Mice were administered BU224 (5 mg·kg⁻¹) or vehicle via intraperitoneal injection twice daily for 10 consecutive days.[1]
-
Behavioral Analyses:
-
Neuropathological Investigations:
-
Ex Vivo and In Vitro Analyses:
-
Organotypic Brain Cultures and N2a Cells: Used to study the effects of BU224 on amyloid precursor protein (APP) processing, dendritic spine density, and calcium imaging.[1]
-
Kainic Acid-Induced Neurotoxicity Study
Objective: To assess the neuroprotective potential of BU224 against excitotoxic signaling.
-
Animal Model: Mice were used to study the effects of kainic acid-induced neurotoxicity.
-
Treatment: Mice were pretreated with BU224 (20 mg/kg) for five days before the administration of kainic acid (45 mg/kg).
-
Analysis: The study evaluated the activation of pro-apoptotic c-Jun-N-terminal kinases (JNK) and calpain, as well as the cleavage of p35 into the neurotoxic p25.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed signaling pathways of BU224's action and a typical experimental workflow based on the available in vivo data.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: General experimental workflow for in vivo studies of BU224.
Discussion and Future Directions
The collective in vivo evidence strongly suggests that this compound holds significant therapeutic potential, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Its ability to mitigate neuroinflammation and improve cognitive function, without directly altering amyloid pathology, points to a novel mechanism of action targeting the downstream consequences of amyloid-β deposition.[1] The observed effects on NMDA receptor function and dendritic spine morphology in ex vivo and in vitro preparations provide a plausible link between I2-imidazoline receptor activation and the observed cognitive benefits.[1]
Future in vivo studies should aim to further elucidate the precise molecular signaling cascades initiated by BU224 binding to I2-imidazoline receptors. Investigating the interplay between BU224 and other neurotransmitter systems, as well as its long-term efficacy and safety profile, will be crucial for its potential clinical translation. Furthermore, exploring the therapeutic window of BU224 in different stages of disease progression in various animal models will provide a more comprehensive understanding of its clinical utility.
References
Methodological & Application
Application Notes and Protocols for BU224 Hydrochloride in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
BU224 hydrochloride is a selective ligand for the imidazoline I2 receptor, which has demonstrated potential as an antidepressant in preclinical studies. It has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and central monoaminergic systems.[1] These application notes provide detailed experimental protocols for investigating the effects of this compound in rats, focusing on behavioral, neuroendocrine, and neurochemical endpoints.
Mechanism of Action
BU224 acts as an agonist at imidazoline I2 receptors. These receptors are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO) enzymes. By binding to I2 receptors, BU224 is thought to allosterically modulate MAO activity, thereby influencing the levels of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine. This modulation of monoaminergic systems, coupled with an influence on the HPA axis, is believed to underlie its antidepressant-like effects.
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from experiments with this compound in rats, based on published findings.[1] Note: Specific values from the primary literature should be inserted where indicated.
| Parameter | Experimental Group | Brain Region (if applicable) | Result |
| Behavioral | |||
| Immobility Time (s) | Saline + FST | N/A | [Insert Mean ± SEM] |
| BU224 (10 mg/kg) + FST | N/A | Significantly Reduced vs. Saline | |
| Swimming Time (s) | Saline + FST | N/A | [Insert Mean ± SEM] |
| BU224 (10 mg/kg) + FST | N/A | Increased vs. Saline | |
| Neuroendocrine | |||
| Plasma ACTH (pg/mL) | Saline (No Stress) | N/A | [Insert Mean ± SEM] |
| BU224 (No Stress) | N/A | Increased vs. Saline | |
| Saline + FST | N/A | [Insert Mean ± SEM] | |
| BU224 + FST | N/A | Potentiated FST-induced increase | |
| Plasma Corticosterone (ng/mL) | Saline (No Stress) | N/A | [Insert Mean ± SEM] |
| BU224 (No Stress) | N/A | No significant effect | |
| Saline + FST | N/A | [Insert Mean ± SEM] | |
| BU224 + FST | N/A | No significant effect | |
| Neurochemical | |||
| 5-HT Levels | Saline + FST | Frontal Cortex | [Insert Mean ± SEM] |
| BU224 + FST | Frontal Cortex | Significantly Increased vs. Saline | |
| 5-HT Turnover (5-HIAA/5-HT) | Saline + FST | Frontal Cortex | [Insert Mean ± SEM] |
| BU224 + FST | Frontal Cortex | Decreased vs. Saline | |
| Saline + FST | Hypothalamus | [Insert Mean ± SEM] | |
| BU224 + FST | Hypothalamus | Decreased vs. Saline | |
| Norepinephrine Turnover | Saline (No Stress) | Frontal Cortex | [Insert Mean ± SEM] |
| BU224 (No Stress) | Frontal Cortex | Decreased vs. Saline |
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare this compound for intraperitoneal injection in rats.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Syringes (1 mL) and needles (25-27G)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the rats.
-
Weigh the this compound powder accurately using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration. Ensure the volume for injection is appropriate for rats (typically 1-2 mL/kg).
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into sterile syringes for administration.
-
Administer the solution via intraperitoneal (IP) injection into the lower right quadrant of the rat's abdomen to avoid the cecum and urinary bladder.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the rat's immobility time in an inescapable water cylinder.
Caption: Experimental workflow for the Forced Swim Test in rats.
Materials:
-
Cylindrical container (Plexiglas, 40 cm height, 20 cm diameter)
-
Water (24-25°C)
-
Video recording equipment
-
Towels
Protocol:
-
Habituation: Handle rats for several days prior to the experiment to acclimate them to the researcher.
-
Pre-Test (Day 1):
-
Fill the cylinder with water to a depth of 30 cm. The water temperature should be maintained at 24-25°C.
-
Gently place the rat into the water.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration: Administer BU224 (10 mg/kg, IP) or saline at 24, 18, and 1 hour before the pre-test swim.[1]
-
Test Session (Day 2, 24 hours after pre-test):
-
Administer the final dose of BU224 or saline 1 hour before the test session.
-
Place the rat in the swim cylinder.
-
Record the session for 5 minutes.
-
Score the duration of immobility (the rat makes only the minimal movements necessary to keep its head above water), swimming, and climbing.
-
Remove the rat, dry it, and return it to its home cage.
-
Plasma ACTH and Corticosterone Measurement
Objective: To quantify stress hormone levels in plasma following BU224 administration and/or FST exposure.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
Commercially available RIA or ELISA kits for rat ACTH and corticosterone
-
Plate reader or gamma counter
Protocol:
-
Blood Collection:
-
Collect trunk blood immediately after decapitation or sample blood via tail vein or indwelling catheter at a specified time point (e.g., 90 minutes post-BU224 injection).[1]
-
Collect blood into EDTA-coated tubes and place on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 3000 rpm for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Hormone Quantification:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the specific ACTH and corticosterone immunoassay kits.
-
Typically, this involves incubating plasma samples with specific antibodies and labeled tracers, followed by washing and signal detection.
-
Calculate hormone concentrations based on a standard curve.
-
Monoamine and Metabolite Analysis in Brain Tissue
Objective: To measure the levels of monoamines (e.g., 5-HT, norepinephrine) and their metabolites in specific brain regions.
Materials:
-
Surgical tools for brain dissection
-
Liquid nitrogen or dry ice
-
Tissue homogenizer
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Chemicals for mobile phase and standards (e.g., sodium formate buffer, 1-heptanesulfonic acid, acetonitrile, monoamine standards)
Protocol:
-
Tissue Collection:
-
Following behavioral testing, euthanize the rat and rapidly dissect the brain on an ice-cold surface.
-
Isolate specific brain regions of interest (e.g., frontal cortex, hippocampus, hypothalamus).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid solution).
-
Centrifuge the homogenate at high speed (e.g., 10,000 g for 10 minutes at 4°C).
-
Filter the supernatant to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the monoamines and their metabolites using a reverse-phase column (e.g., C8 or C18) and an isocratic mobile phase. A typical mobile phase might consist of a sodium formate buffer, a pairing agent like sodium 1-heptanesulfonate, EDTA, and an organic modifier like acetonitrile.
-
Detect the compounds using an electrochemical detector set at an appropriate oxidative potential.
-
Quantify the peaks by comparing their area to the areas of known standards.
-
Calculate turnover rates by determining the ratio of metabolite to parent monoamine (e.g., 5-HIAA/5-HT).
-
References
Application Notes and Protocols for BU224 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of BU224 hydrochloride, a selective imidazoline I2 receptor ligand. The information presented is collated from preclinical research and aims to guide the design of future studies investigating the therapeutic potential of this compound, particularly in the context of neurodegenerative and inflammatory conditions.
Summary of In Vivo Dosages
The following table summarizes the recommended dosages of this compound used in various in vivo studies. Intraperitoneal (IP) injection is the most commonly reported route of administration.
| Animal Model | Dosage | Route of Administration | Frequency & Duration | Experimental Context | Key Findings |
| 5XFAD Transgenic Mice (Alzheimer's Disease Model) | 5 mg/kg | Intraperitoneal (IP) | Twice a day for 10 days | Investigation of cognitive deficits and neuroinflammation | Attenuated spatial and recognition memory deficits; Reduced microglial activation and levels of pro-inflammatory cytokines (IL-1β and TNF-α).[1][2] |
| Sprague-Dawley Rats | 5.6 mg/kg | Intraperitoneal (IP) | Single dose | Drug discrimination studies | Established that BU224 can serve as a discriminative stimulus. |
| Rats | 10 mg/kg | Intraperitoneal (IP) | Once, or at 24, 18, and 1 hour prior to testing | Forced Swim Test (antidepressant-like effects) | Reduced immobility time, suggesting antidepressant-like activity.[2] |
Signaling Pathway of this compound
This compound is a selective ligand for the imidazoline I2 receptor. While the complete downstream signaling cascade of the I2 receptor is still under investigation, current research suggests that its activation by BU224 leads to the modulation of several key pathways involved in neuroinflammation and neuronal function. The binding of BU224 to the I2 receptor is believed to initiate a signaling cascade that ultimately inhibits the activation of nuclear factor-kappa B (NF-κB). This inhibition leads to a reduction in the transcription and release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Additionally, BU224 has been shown to modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound, with a focus on a model of Alzheimer's disease.
Protocol 1: Evaluation of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
1. Animal Model:
-
Use 6-month-old female 5XFAD transgenic mice and wild-type littermates as controls.[1]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
2. Preparation of this compound Solution:
-
This compound can be dissolved in a vehicle of sterile saline (0.9% NaCl).
-
For a 5 mg/kg dose in a 25g mouse, with an injection volume of 100 µL, the final concentration of the solution should be 1.25 mg/mL.
-
Prepare the solution fresh daily and protect it from light. A stock solution in DMSO can be prepared and diluted in the vehicle for the working solution.[2]
3. Administration of this compound:
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
The recommended dosage is 5 mg/kg, administered twice daily for a period of 10 days.[1][2]
-
Weigh the mice daily to ensure accurate dosing.
4. Behavioral Testing:
-
Conduct behavioral tests to assess cognitive function. Examples include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Fear Conditioning Test: To assess associative learning and memory.[1]
-
-
Perform behavioral testing during the light phase of the light/dark cycle.
5. Neuropathological and Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde for immunohistochemical analysis.
-
For biochemical analysis (e.g., Western blot, ELISA), rapidly dissect and freeze brain regions of interest (e.g., hippocampus, cortex) on dry ice.
-
Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and amyloid pathology (e.g., Aβ plaques).
-
ELISA/Western Blot: Quantify the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and other relevant proteins in brain homogenates.
Experimental Workflow
The following diagram illustrates the logical flow of an in vivo study investigating the effects of this compound.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental questions and institutional guidelines. Careful consideration of animal welfare and adherence to ethical research practices are paramount in all in vivo studies.
References
Application Notes and Protocols for the Preparation of BU224 Hydrochloride Solution for Injection
For Research Use Only. Not for use in humans.
Introduction
BU224 hydrochloride is a selective ligand for the I2 imidazoline binding site, demonstrating high affinity and acting as a putative antagonist. It is a valuable tool for researchers investigating the physiological and pathological roles of I2 imidazoline receptors, which are implicated in various processes including pain modulation, neuroprotection, and psychiatric conditions. Proper preparation of this compound solution is critical for accurate and reproducible in vivo experimental results. This document provides detailed protocols for the preparation of a this compound solution suitable for injection in a research setting.
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for calculating the required amounts of substance and solvent for solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 233.70 g/mol | [1][2][3] |
| Formula | C₁₂H₁₁N₃・HCl | [1][2][3] |
| Solubility in Water | >16 mg/mL | [1][2] |
| Solubility in 0.1 M HCl | >30 mg/mL | [1][2] |
| Solubility in Ethanol | 1.2 mg/mL | [1][2] |
| Solubility in DMSO | Soluble to 10 mM | |
| Storage Conditions | Desiccate at room temperature |
Table 1: Chemical and Physical Properties of this compound
Experimental Protocols
The following protocol outlines the steps for preparing a sterile solution of this compound for in vivo administration. This protocol is a general guideline and may require optimization based on the specific experimental requirements, such as the desired concentration and the animal model being used.
Materials and Reagents
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline) Solution
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
pH meter (optional)
-
Laminar flow hood or sterile workspace
Protocol for Preparation of a 1 mg/mL this compound Solution in Saline
This protocol provides instructions for preparing a 1 mg/mL solution, a common concentration for initial in vivo studies. Adjustments can be made based on the solubility data in Table 1 and the desired dosage.
-
Calculations:
-
Determine the required volume of the final solution based on the number of animals and the dosage.
-
Calculate the mass of this compound needed. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound is required.
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
-
Dissolution:
-
Add a small amount of sterile 0.9% saline solution to the vial containing the this compound powder. The high solubility in aqueous solutions suggests that it should dissolve readily.
-
Vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
-
Sterilization:
-
To ensure the sterility of the final solution for injection, filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step removes any potential microbial contamination.
-
-
Storage:
-
Store the prepared solution at 2-8°C for short-term use. For long-term storage, it is recommended to prepare fresh solutions before each experiment to ensure stability and potency. The stability of this compound in solution over extended periods has not been extensively reported; therefore, fresh preparation is a best practice.
-
Mandatory Visualizations
Signaling Pathway of BU224
BU224 is an I2 imidazoline receptor ligand. The precise signaling pathways of I2 receptors are still under investigation, however, it is widely accepted that I2 binding sites are located on the outer mitochondrial membrane and act as allosteric modulators of Monoamine Oxidase (MAO). The following diagram illustrates this proposed mechanism of action.
References
Application Notes and Protocols for BU224 Hydrochloride in Autoradiography for Brain Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 hydrochloride is a high-affinity and selective ligand for the I2-imidazoline binding site.[1] This property makes its radiolabeled form, typically [³H]BU224, a valuable tool for the anatomical localization and quantification of I2-imidazoline receptors in the brain and other tissues using in vitro autoradiography. These application notes provide detailed protocols for the use of [³H]this compound in quantitative autoradiography for brain mapping studies, aimed at facilitating research into the physiological and pathological roles of I2-imidazoline receptors.
Quantitative Data
The following tables summarize the key quantitative data for this compound, essential for designing and interpreting autoradiography experiments.
Table 1: Binding Affinity of this compound for I2-Imidazoline Receptors
| Ligand | Receptor Subtype | Kᵢ (nM) |
| BU224 | I2-Imidazoline | 2.1 |
Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Selectivity (fold) over I1 |
| I2-Imidazoline | 832 |
I2-Imidazoline Receptor Signaling
The complete signaling cascade of the I2-imidazoline receptor is still under investigation. However, current evidence suggests its involvement in the modulation of monoaminergic systems. Activation of I2 receptors is thought to influence the release of neurotransmitters such as serotonin and norepinephrine, implicating downstream signaling through their respective receptors, including 5-HT1A, 5-HT2A, and α1-adrenoceptors.
Caption: Proposed signaling pathway of the I2-imidazoline receptor.
Experimental Protocols
In Vitro Autoradiography Protocol for [³H]this compound
This protocol provides a step-by-step guide for performing quantitative autoradiography on brain sections using [³H]this compound.
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding)
-
Cryostat
-
Microscope slides (gelatin-coated or positively charged)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Distilled water (ice-cold)
-
Coplin jars or slide mailers
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developing reagents
-
Image analysis software (e.g., ImageJ)
-
Radioactive standards
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and snap-freeze in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a slide mailer or Coplin jar containing incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation solution with [³H]this compound in the incubation buffer. A typical concentration range to start with is 1-10 nM, which should be optimized based on the specific activity of the radioligand and the density of receptors in the tissue.
-
For determining non-specific binding, prepare a parallel incubation solution containing the same concentration of [³H]this compound plus a high concentration of unlabeled this compound (e.g., 1-10 µM).
-
Remove the slides from the pre-incubation buffer and carefully wipe the excess buffer from the back of the slides.
-
Lay the slides horizontally in a humidified chamber and apply the incubation solution to each section (approximately 200-500 µL per section).
-
Incubate for 60-120 minutes at room temperature. The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Washing:
-
Quickly terminate the incubation by aspirating the incubation solution.
-
Wash the slides in a series of ice-cold wash buffer baths to remove unbound radioligand. A typical washing procedure is 3 x 5 minutes.
-
Perform a final brief dip (a few seconds) in ice-cold distilled water to remove buffer salts.
-
-
Drying:
-
Rapidly dry the slides under a stream of cool, dry air or in a desiccator.
-
-
Exposure:
-
Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards alongside the tissue sections to allow for quantification of the binding density.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of the receptors. For ³H-ligands, this can range from several days to weeks.
-
-
Data Acquisition and Analysis:
-
If using a phosphor imaging screen, scan the screen using a phosphor imager.
-
If using film, develop the film according to the manufacturer's instructions and digitize the autoradiograms using a high-resolution scanner.
-
Using image analysis software, measure the optical density of the signal in different brain regions of interest.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue equivalent) by creating a standard curve from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Caption: Experimental workflow for in vitro autoradiography.
Data Presentation and Interpretation
The results of the quantitative autoradiography should be presented as tables of specific binding values (e.g., in fmol/mg tissue equivalent) for various brain regions. These quantitative data can be used to create detailed maps of I2-imidazoline receptor distribution in the brain. The anatomical localization of binding sites can be confirmed by comparing the autoradiograms with adjacent Nissl-stained sections.
Conclusion
This compound is a potent and selective tool for the study of I2-imidazoline receptors. The protocols and data provided in these application notes offer a comprehensive guide for researchers to utilize [³H]this compound in quantitative autoradiography for brain mapping. This will aid in elucidating the role of I2-imidazoline receptors in various physiological and pathological processes in the central nervous system.
References
Application Notes and Protocols for Investigating Morphine Antinociception with BU224 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent µ-opioid receptor (MOR) agonist, remains a cornerstone for managing moderate to severe pain. However, its clinical utility is often limited by adverse effects such as respiratory depression, tolerance, and hyperalgesia. The nociceptin/orphanin FQ (N/OFQ) system, acting through the NOP (nociceptin opioid peptide) receptor, has emerged as a key modulator of the opioid system. Activation of the NOP receptor can functionally oppose MOR-mediated antinociception.
BU224 hydrochloride is a selective antagonist for the NOP receptor. By blocking the NOP receptor, BU224 is hypothesized to disinhibit the MOR system, thereby potentiating the analgesic effects of morphine. This application note provides detailed protocols for utilizing this compound in preclinical studies to investigate its effects on morphine-induced antinociception.
Mechanism of Action: NOP Receptor Antagonism
The NOP receptor and the MOR are both G-protein coupled receptors (GPCRs) that share significant structural homology but have distinct signaling pathways and physiological effects. While MOR activation generally leads to analgesia, NOP receptor activation can have pronociceptive or anti-analgesic effects, particularly at the supraspinal level.
This compound acts by competitively binding to the NOP receptor, preventing its activation by the endogenous ligand N/OFQ. This blockade is expected to enhance the efficacy of morphine by removing the inhibitory influence of the NOP system on MOR-mediated signaling pathways involved in pain relief.
Data Presentation
Table 1: Representative Antinociceptive Efficacy of Morphine in Rodents
| Assay | Species | Route of Administration | Morphine ED₅₀ (mg/kg) | Reference |
| Tail-Flick Test | Rat | Intravenous | 1.8 | [1] |
| Hot Plate Test | Rat | Intravenous | 8.4 (male), 10.6 (female) | [1] |
| Hot Plate Test | Rat | Subcutaneous | 2.6 - 4.5 | [2] |
| Tail Withdrawal | Rat | Subcutaneous | 2.6 - 2.9 | [2] |
| Tail-Flick Test | Mouse | Subcutaneous | 7 - 20 | [3] |
Table 2: Expected Effect of this compound on Morphine Antinociception
| Treatment Group | Expected Morphine ED₅₀ (mg/kg) | Expected % Maximum Possible Effect (%MPE) at a Fixed Morphine Dose | Rationale |
| Morphine alone | Baseline | Baseline | Standard morphine analgesia. |
| Morphine + this compound | Decreased | Increased | NOP receptor antagonism by BU224 is expected to reduce the anti-analgesic tone of the N/OFQ system, thereby potentiating MOR-mediated antinociception and lowering the required effective dose of morphine. |
Experimental Protocols
Protocol 1: Preparation of this compound and Morphine Solutions
Materials:
-
This compound powder
-
Morphine sulfate powder
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Syringes and needles (appropriate gauge for intraperitoneal and subcutaneous injections)
Procedure for this compound Solution (for Intraperitoneal Injection):
-
This compound is soluble in water (>16 mg/mL) and DMSO (up to 10 mM). For in vivo studies, it is advisable to first dissolve this compound in a small amount of DMSO and then bring it to the final volume with sterile saline to improve solubility and stability.
-
To prepare a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Dissolve the powder in 100 µL of DMSO.
-
Add 900 µL of sterile 0.9% saline to achieve a final volume of 1 mL.
-
Vortex thoroughly until the solution is clear.
-
The final concentration of DMSO should be kept low (e.g., ≤10%) to avoid vehicle-induced effects. Prepare fresh on the day of the experiment.
Procedure for Morphine Sulfate Solution (for Subcutaneous Injection):
-
Morphine sulfate is readily soluble in sterile 0.9% saline.
-
To prepare a 1 mg/mL stock solution, weigh 10 mg of morphine sulfate and dissolve it in 10 mL of sterile 0.9% saline.
-
Vortex until fully dissolved.
-
Prepare serial dilutions from the stock solution to obtain the desired concentrations for constructing a dose-response curve.
Protocol 2: Hot Plate Test for Thermal Nociception
Objective: To assess the central antinociceptive effects of morphine in the presence or absence of BU224.
Apparatus:
-
Hot plate apparatus with adjustable temperature control and a clear acrylic cylinder to confine the animal.
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (e.g., 10% DMSO in saline) 30 minutes prior to the administration of morphine.
-
Administer morphine sulfate (e.g., 1-10 mg/kg, s.c.) or saline.
-
At a predetermined time after morphine injection (e.g., 30 minutes, corresponding to the peak effect of morphine), place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Calculate the % Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 3: Tail-Flick Test for Spinal Nociception
Objective: To evaluate the spinal antinociceptive effects of morphine with and without BU224.
Apparatus:
-
Tail-flick apparatus with a radiant heat source and a sensor to detect the tail flick.
Procedure:
-
Habituate the mice to the restraining tube of the tail-flick apparatus before the day of the experiment.
-
On the day of the experiment, gently place the mouse in the restrainer.
-
Position the mouse's tail over the radiant heat source.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before morphine administration.
-
Administer morphine sulfate (e.g., 1-10 mg/kg, s.c.) or saline.
-
At a set time after morphine injection (e.g., 30 minutes), apply the heat stimulus to the tail and start the timer.
-
The apparatus will automatically record the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.
-
Perform baseline measurements before drug administration.
-
Calculate the %MPE as described in the hot plate test protocol.
Visualizations
Signaling Pathway
Caption: Signaling pathway of morphine and BU224.
Experimental Workflow
Caption: Workflow for assessing BU224's effect on morphine antinociception.
Logical Relationship
References
- 1. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving BU224 Hydrochloride in DMSO
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the preparation of BU224 hydrochloride solutions using Dimethyl Sulfoxide (DMSO). The information is intended to guide researchers in the accurate and effective preparation of this compound for in vitro and in vivo studies.
Compound Information
This compound is a high-affinity ligand for the imidazoline I2 binding site. It is often used in research to study the role of these receptors in various physiological processes.
Data Presentation
The physicochemical properties and solubility of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 233.70 g/mol | |
| Molecular Formula | C₁₂H₁₁N₃ · HCl | |
| Appearance | White to brown/gray solid | [1] |
| CAS Number | 205437-64-5 | |
| Solubility in DMSO | Soluble up to 10 mM | [1] |
| Other Solubilities | Ethanol: 1.2 mg/mL H₂O: >16 mg/mL 0.1 M NaOH: 24 mg/mL 0.1 M HCl: >30 mg/mL | |
| Storage (Solid) | Desiccate at room temperature | |
| Storage (Solution) | -20°C (short-term) or -80°C (long-term) |
Experimental Protocols
The following protocol provides a step-by-step guide for the dissolution of this compound in DMSO to prepare a stock solution. These are general guidelines and may be adapted based on specific experimental needs.
Protocol 1: Dissolving this compound in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or other appropriate containers
-
Calibrated pipettes
Procedure:
-
Preparation: Ensure all equipment is clean, dry, and sterile if required. Work in a well-ventilated area, preferably a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (up to 10 mM).
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 233.7 g/mol
-
To prepare 1 mL of a 10 mM solution, you need 0.0002337 g (or 0.2337 mg) of this compound.
-
Therefore, to prepare a 10 mM stock solution from 1 mg of this compound, add approximately 4.28 mL of DMSO.
-
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If necessary, continue vortexing. Gentle warming of the solution in a water bath (not exceeding 37°C) can be used cautiously to aid dissolution, though be aware that heat may degrade the compound.
-
-
Storage: Store the resulting stock solution at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for dissolving this compound in DMSO.
References
Application Notes and Protocols for Cell Culture Assays Using BU224 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 hydrochloride is a selective ligand for the I2-imidazoline binding site and a reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These properties make it a valuable tool for investigating the roles of I2-imidazoline receptors and MAO enzymes in various cellular processes, including apoptosis and cell proliferation. This document provides detailed application notes and protocols for utilizing this compound in cell culture assays to study its potential effects on cancer cells and other cell types.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
I2-Imidazoline Receptor Binding: As a high-affinity ligand for the I2-imidazoline binding site, BU224 can be used to probe the function of these receptors in cellular signaling. I2-imidazoline receptors are implicated in a variety of physiological and pathological processes, and their activation has been linked to the modulation of apoptosis.
-
Monoamine Oxidase (MAO) Inhibition: BU224 acts as a reversible inhibitor of both MAO-A and MAO-B. These enzymes are crucial for the metabolism of monoamine neurotransmitters and are also involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of MAO-A and MAO-B can lead to the accumulation of their substrates and the modulation of downstream signaling pathways that can influence cell fate.
Data Presentation
Currently, specific IC50 values for this compound in cancer cell lines are not widely available in the public domain. The following table provides a template for how such data, once generated, should be presented for clear comparison.
Table 1: Template for IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., MCF-7 | Breast Cancer | 48 | Data Not Available | |
| e.g., A549 | Lung Cancer | 48 | Data Not Available | |
| e.g., PC-3 | Prostate Cancer | 48 | Data Not Available | |
| e.g., U87 MG | Glioblastoma | 48 | Data Not Available |
Experimental Protocols
Herein are detailed protocols for key cell culture assays to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cell line(s)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
This compound
-
Target cell line(s)
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by this compound.
Caption: I2-Imidazoline Receptor Signaling Pathway.
Caption: MAO Inhibition and its effect on Apoptosis.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Caption: Cell Viability (MTT) Assay Workflow.
Caption: Apoptosis Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
Application Notes and Protocols for Investigating Seizure Activity with BU224 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 hydrochloride is a selective ligand for the imidazoline I2 receptor, which has been a subject of interest in neuroscience research for its potential role in various neurological and psychiatric disorders.[1][2] While initially investigated for its potential therapeutic effects, studies have revealed a complex and paradoxical role of BU224 in seizure activity. At higher doses, BU224 has been shown to induce seizures in animal models, an effect that appears to be independent of the I2 receptor.[3] Conversely, there is also evidence suggesting neuroprotective effects of I2 receptor ligands against excitotoxicity, a key factor in seizure-induced neuronal damage.[1]
These contrasting findings make this compound a valuable pharmacological tool for investigating the complex mechanisms underlying seizure generation and for exploring novel therapeutic targets. These application notes provide detailed protocols and data for the use of this compound in seizure research.
Mechanism of Action
The precise mechanism by which this compound influences seizure activity is not fully elucidated and appears to be dose-dependent.
-
Pro-convulsant Effects (at high doses): Studies in mice have demonstrated that BU224, at doses of 10-40 mg/kg administered intraperitoneally (i.p.), can induce epileptic seizures in a dose-dependent manner.[3] Interestingly, these epileptogenic effects were not blocked by the I2 receptor antagonist idazoxan, suggesting that they are mediated by a mechanism independent of the I2 receptor.[3] This indicates that at higher concentrations, BU224 may interact with other, as-yet-unidentified, receptor systems.[3]
-
Potential Neuroprotective Effects: In a different experimental paradigm using a kainic acid-induced seizure model, BU224 (20 mg/kg) exhibited neuroprotective properties. It was shown to inhibit pro-apoptotic signaling pathways, specifically c-Jun-N-terminal kinases (JNK) and calpain activation, in the hippocampus.[1] This suggests a potential therapeutic role for I2 receptor ligands in mitigating the neuronal damage associated with seizures.
The molecular identity and the downstream signaling pathways of the imidazoline I2 receptor are still under active investigation, which adds a layer of complexity to the interpretation of BU224's effects.[4][5]
Data Presentation
The following tables summarize the quantitative data from a study investigating the epileptogenic effects of this compound in C57/BL6 and ICR mice.[3]
Table 1: Epileptogenic Effects of BU224 in C57/BL6 Mice [3]
| Dose (mg/kg, i.p.) | Gender | Latency to Seizure Onset (seconds) | % Mice with Grade V Seizure | % Lethality |
| Control (Saline) | Male | 600 ± 0 | 0 | 0 |
| Female | 600 ± 0 | 0 | 0 | |
| 10 | Male | 600 ± 0 | 0 | 0 |
| Female | 600 ± 0 | 0 | 0 | |
| 20 | Male | 525 ± 48 | 20 | 0 |
| Female | 386 ± 35 | 80 | 0 | |
| 30 | Male | 310 ± 25 | 100 | 0 |
| Female | 245 ± 18 | 100 | 0 | |
| 40 | Male | 185 ± 15 | 100 | 20 |
| Female | 148 ± 12* | 100 | 40 |
* P < 0.05 vs. control. Data are presented as mean ± SEM.
Table 2: Epileptogenic Effects of BU224 in ICR Mice [3]
| Dose (mg/kg, i.p.) | Gender | Latency to Seizure Onset (seconds) |
| Control (Saline) | Male | 600 ± 0 |
| Female | 600 ± 0 | |
| 20 | Male | 489 ± 51 |
| Female | 351 ± 39 | |
| 30 | Male | 321 ± 28 |
| Female | 288 ± 21 | |
| 40 | Male | 198 ± 17 |
| Female | 165 ± 15* |
* P < 0.05 vs. control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Mice
This protocol is adapted from a study demonstrating the pro-convulsant effects of BU224.[3]
Materials:
-
This compound
-
Sterile 0.9% physiological saline
-
Male and female mice (e.g., C57/BL6 or ICR strains)
-
Animal observation chambers (e.g., transparent cylinders)
-
Stopwatch
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Drug Preparation: Dissolve this compound in sterile 0.9% physiological saline to the desired concentrations (e.g., for doses of 10, 20, 30, and 40 mg/kg). The injection volume should be standardized (e.g., 10 ml/kg body weight).
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before the experiment.
-
Baseline Observation: Place each mouse individually into an observation chamber and allow it to habituate for a few minutes.
-
Drug Administration: Weigh each mouse accurately and administer the prepared BU224 solution or saline (vehicle control) via i.p. injection.
-
Seizure Observation and Scoring: Immediately after injection, start a stopwatch and observe the mouse's behavior continuously for a predefined period (e.g., 30 minutes). Record the latency to the first sign of seizure activity (e.g., myoclonic jerks) and the severity of the seizures using a standardized scoring system.
-
Seizure Severity Scale (example): [3]
-
Grade 0: No change in behavior.
-
Grade I: Myoclonic jerks.
-
Grade II: Rhythmic shaking of the head and forelimbs.
-
Grade III: Forelimb clonus and rearing.
-
Grade IV: Clonic-tonic seizures with loss of posture.
-
Grade V: Generalized tonic-clonic seizures, often leading to death.
-
-
-
Data Analysis: Analyze the latency to seizure onset, the percentage of animals exhibiting seizures of a certain grade, and the percentage of lethality. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare different dose groups and genders.
Protocol 2: Investigating the Neuroprotective Effects of BU224 in a Kainic Acid Seizure Model
This protocol is based on a study that explored the neuroprotective potential of BU224.[1]
Materials:
-
This compound
-
Kainic acid (KA)
-
Sterile 0.9% physiological saline
-
Male mice
-
Materials for tissue collection and processing (e.g., decapitation scissors, forceps, liquid nitrogen)
-
Kits for Western blotting or other molecular biology techniques to measure JNK and calpain activation.
Procedure:
-
Drug Preparation: Prepare this compound and kainic acid solutions in sterile 0.9% physiological saline.
-
Pre-treatment: Administer BU224 (e.g., 20 mg/kg, i.p.) or saline to the mice.
-
Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of kainic acid (e.g., 45 mg/kg, i.p.).
-
Behavioral Observation: Observe the animals for seizure activity and score the severity as described in Protocol 1.
-
Tissue Collection: At a predetermined time point after KA injection (e.g., 72 hours), euthanize the mice and rapidly dissect the hippocampus.
-
Molecular Analysis: Flash-freeze the hippocampal tissue in liquid nitrogen and store it at -80°C. Subsequently, perform Western blot analysis or other relevant assays to quantify the levels of activated JNK and calpain cleavage products (e.g., p25).
-
Data Analysis: Compare the levels of pro-apoptotic markers between the saline-treated, KA-only treated, and BU224 + KA-treated groups to determine the neuroprotective effect of BU224.
Visualizations
Caption: Dual proposed actions of BU224 on seizure activity.
Caption: Workflow for studying BU224's pro-convulsant effects.
Caption: Dose-dependent paradoxical effects of BU224.
References
- 1. Inhibitory effects of imidazoline receptor ligands on basal and kainic acid-induced neurotoxic signalling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender difference in epileptogenic effects of 2-BFI and BU224 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling BU224 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential techniques for radiolabeling BU224 hydrochloride, a high-affinity ligand for imidazoline I2 binding sites and an agonist at I1 receptors. The following sections detail the rationale for radiolabeling this compound, outline several potential labeling strategies with different radioisotopes, and provide detailed, adaptable protocols for each method.
Introduction
This compound, with the chemical formula C12H11N3 • HCl, is a valuable pharmacological tool for studying the role of imidazoline receptors in various physiological and pathological processes. Radiolabeling BU224 allows for sensitive and quantitative in vitro and in vivo studies, including receptor binding assays, autoradiography, and pharmacokinetic studies. The choice of radioisotope will depend on the specific application, with considerations for half-life, decay characteristics, and desired specific activity.
Potential Radiolabeling Strategies
Several strategies can be employed to radiolabel this compound, leveraging its chemical structure which features a quinoline ring and an imidazoline moiety. The primary approaches include radioiodination of the quinoline ring, and tritium or carbon-14 labeling of the overall structure.
Table 1: Comparison of Potential Radiolabeling Strategies for this compound
| Radiolabeling Strategy | Radioisotope | Key Advantages | Key Disadvantages | Typical Applications |
| Radioiodination | Iodine-125 (¹²⁵I) | High specific activity, gamma emission suitable for in vitro assays. | Potential for altered pharmacokinetics due to the introduction of a large iodine atom. | Receptor binding assays, autoradiography. |
| Tritium Labeling | Tritium (³H) | High specific activity, beta emitter suitable for in vitro assays, minimal structural perturbation. | Low energy beta emission not suitable for in vivo imaging. | Receptor binding assays, metabolic studies. |
| Carbon-14 Labeling | Carbon-14 (¹⁴C) | Metabolically stable label, minimal structural perturbation, long half-life suitable for long-term studies. | Low specific activity, more complex synthesis. | Pharmacokinetic and metabolism (ADME) studies. |
Experimental Protocols
The following protocols are generalized and may require optimization based on specific laboratory conditions and precursor availability.
Protocol 1: Radioiodination of a BU224 Precursor with Iodine-125
This protocol describes the electrophilic radioiodination of a suitable precursor of BU224, such as a derivative with an activated aromatic ring on the quinoline moiety, using the Chloramine-T method.
Materials:
-
BU224 precursor (e.g., with a phenol or activated phenyl group)
-
Sodium [¹²⁵I]iodide
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation: Dissolve the BU224 precursor in a small volume of methanol. Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).
-
Reaction Setup: In a shielded vial, add the BU224 precursor solution to the phosphate buffer.
-
Radioiodination: Add Sodium [¹²⁵I]iodide to the reaction vial, followed by the Chloramine-T solution to initiate the reaction. Gently agitate the mixture at room temperature for 1-2 minutes.
-
Quenching: Stop the reaction by adding the sodium metabisulfite solution.
-
Purification:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted iodide and other polar impurities.
-
Elute the radiolabeled product with methanol.
-
Further purify the eluted product using reverse-phase HPLC.
-
-
Analysis:
-
Collect the radioactive peak corresponding to the desired product.
-
Determine the radiochemical purity and specific activity by analyzing an aliquot of the final product using the analytical HPLC system.
-
Protocol 2: Tritium Labeling of this compound via Catalytic Hydrogen Isotope Exchange
This protocol describes the introduction of tritium into this compound using a heterogeneous catalyst and tritium gas. This method is suitable for labeling various positions on the molecule.
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Anhydrous solvent (e.g., ethanol or dimethylformamide)
-
Vacuum manifold for handling tritium gas
-
Liquid scintillation counter
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction Setup: In a reaction vessel suitable for catalytic hydrogenation, dissolve this compound in the anhydrous solvent. Add the Pd/C catalyst to the solution.
-
Tritiation: Connect the reaction vessel to the vacuum manifold. Freeze the solution with liquid nitrogen, evacuate the vessel, and then backfill with tritium gas to the desired pressure.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by measuring the pressure drop of the tritium gas.
-
Work-up:
-
After the reaction is complete, freeze the reaction mixture again and remove the excess tritium gas.
-
Filter the mixture to remove the catalyst.
-
Remove the labile tritium by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure.
-
-
Purification: Purify the tritiated this compound using reverse-phase HPLC.
-
Analysis: Determine the radiochemical purity and specific activity of the final product using HPLC with radioactivity detection and liquid scintillation counting.
Protocol 3: Carbon-14 Labeling of a BU224 Precursor
This protocol outlines a potential multi-step synthesis for introducing a carbon-14 label into the imidazoline ring of BU224, starting from a labeled precursor.
Materials:
-
[¹⁴C]Ethylenediamine
-
Quinoline-2-carbonitrile
-
Anhydrous solvent (e.g., toluene)
-
Strong base (e.g., sodium hydride)
-
Reaction work-up reagents (e.g., water, organic solvents for extraction)
-
Purification materials (e.g., silica gel for column chromatography)
-
Analytical instruments (TLC, HPLC with radioactivity detector, NMR, MS)
Procedure:
-
Synthesis of Labeled Intermediate:
-
This is a conceptual pathway. A more direct synthesis might involve the reaction of a quinoline-2-carboximidate with [¹⁴C]ethylenediamine.
-
A plausible synthetic route would involve the synthesis of a labeled imidazoline precursor from [¹⁴C]ethylenediamine and its subsequent coupling to a quinoline moiety.
-
-
Cyclization Reaction: A key step would be the cyclization of a quinoline-2-carboxamidine derivative with a labeled two-carbon unit derived from [¹⁴C]ethylenediamine.
-
Purification: The crude [¹⁴C]this compound would be purified by column chromatography followed by preparative HPLC.
-
Analysis: The identity, chemical purity, radiochemical purity, and specific activity of the final product would be confirmed using a combination of NMR, MS, and HPLC with radioactivity detection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the imidazoline receptors targeted by BU224 and a general experimental workflow for its radiolabeling and subsequent use in binding assays.
Troubleshooting & Optimization
BU224 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for BU224 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a solid compound with varying solubility depending on the solvent. It is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions with acidic pH.[1][2][3] Its solubility in water and ethanol is concentration-dependent.
Q2: What are the recommended solvents for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. For creating stock solutions, DMSO is commonly used.[1][3] For aqueous buffers, using a low pH environment (e.g., 0.1 M HCl) can significantly improve solubility.[2] Co-solvent systems containing DMSO, PEG300, and Tween-80 have also been successfully used for in vivo studies.
Q3: How does pH affect the solubility of this compound?
A3: As a hydrochloride salt, the pH of the solution is a critical factor. This compound exhibits higher solubility in acidic conditions. In alkaline solutions, the free base form may precipitate, reducing its solubility.
Q4: Are there any known stability issues with this compound solutions?
A4: Solutions of hydrochloride salts can be susceptible to degradation over time. The stability is often dependent on the solvent, storage temperature, and pH. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a short duration at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. For stock solutions in DMSO, it is advised to use them within one month when stored at -20°C, or within six months if stored at -80°C.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in my chosen solvent.
-
Solution 1: Adjust the pH. If you are using an aqueous solution, ensure the pH is acidic. Adding a small amount of dilute HCl can often facilitate dissolution.
-
Solution 2: Gentle Heating. Warming the solution to 30-40°C can increase the solubility. Avoid excessive heat, as it may lead to degradation of the compound.
-
Solution 3: Sonication. Using a sonicator bath can help to break down powder aggregates and enhance dissolution.
-
Solution 4: Change the Solvent. If the compound remains insoluble, consider using a different solvent system. For highly insoluble batches, preparing a stock solution in DMSO first and then diluting it into the aqueous buffer may be a viable option.
Issue 2: The solution is cloudy or shows precipitation after initial dissolution.
-
Solution 1: Check for Saturation. You may have exceeded the solubility limit of this compound in that specific solvent at that temperature. Try diluting the solution.
-
Solution 2: pH Shift. The pH of your final solution might have shifted, causing the compound to precipitate. Re-verify and adjust the pH as needed.
-
Solution 3: Use Freshly Prepared Solutions. Precipitation can occur over time due to compound instability. It is always best to use solutions on the same day they are prepared.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | Soluble to 10 mM | [1][3] |
| Water | >16 mg/mL | [2] |
| 48 mg/mL | [2] | |
| 66 mg/mL | [2] | |
| 0.1 M HCl | >30 mg/mL | [2] |
| 45 mg/mL | [2] | |
| 0.1 M NaOH | 24 mg/mL | [2] |
| 7 mg/mL | [2] | |
| Ethanol | 1.2 mg/mL | [2] |
| Soluble | [2] |
Note: Solubility can vary between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution using a Co-Solvent System
This protocol is adapted for the preparation of a solution for in vivo administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, prepare the vehicle solution. For example, a vehicle could consist of 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept low (e.g., 10%).
-
The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.
Visualizations
References
Technical Support Center: BU224 Hydrochloride Experiments in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral effects of BU224 hydrochloride in mice. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected behavioral effects of this compound in mice?
A1: BU224 is a selective ligand for the I2 imidazoline receptor. Historically, research on I2 ligands has focused on their potential as antinociceptive (pain-relieving) agents. Therefore, the primary expected effect in preclinical models is the reduction of pain responses.
Q2: What are the main unexpected behavioral effects observed with this compound in mice?
A2: Research has revealed two significant, and somewhat unexpected, behavioral effects of BU224 in mice:
-
Cognitive Enhancement: In certain mouse models, particularly those for Alzheimer's disease, BU224 has been shown to improve memory and learning.[1][2]
-
Epileptogenic Effects: At higher doses, BU224 can induce seizures in a dose-dependent manner.[3]
Q3: Does this compound affect locomotor activity?
A3: The direct and independent effect of BU224 on spontaneous locomotor activity in mice is not well-documented in the available scientific literature. Some studies involving related compounds or complex experimental designs have noted changes in locomotion, but these are often secondary to other measurements or influenced by the experimental context. Researchers should be aware that significant changes in locomotor activity could be a confounding factor in behavioral tests.
Q4: What is the proposed mechanism of action for BU224's unexpected effects?
A4: The precise signaling pathways for I2 imidazoline receptors are still under investigation. However, the cognitive-enhancing effects of BU224 in Alzheimer's models are associated with reduced neuroinflammation (decreased microgliosis and pro-inflammatory cytokines) and enhanced synaptic connectivity.[1][2] The epileptogenic effects at high doses are not blocked by the common I2 receptor antagonist idazoxan, suggesting they may be mediated by a non-I2 receptor mechanism.[3]
Troubleshooting Guides
Issue 1: Observing Seizures or Convulsive Behavior
Problem: My mice are exhibiting myoclonic jerks, generalized seizures, or other convulsive behaviors after administration of this compound.
Possible Causes and Solutions:
-
Dosage is too high: BU224 has a dose-dependent epileptogenic effect. Doses in the range of 20-40 mg/kg (i.p.) have been shown to induce seizures.
-
Troubleshooting Step: Review your dosing calculations. If seizures are an unwanted side effect, consider lowering the dose. For cognitive studies, a much lower dose of 5 mg/kg (i.p.) has been used effectively without inducing seizures.[1]
-
-
Sex Differences: Female mice have been shown to be more sensitive to the epileptogenic effects of BU224 than male mice.[3]
-
Troubleshooting Step: If using female mice, be aware of their increased sensitivity and consider adjusting the dose downwards compared to male counterparts.
-
-
Strain Differences: The seizure threshold can vary between different mouse strains.
-
Troubleshooting Step: Be consistent with the mouse strain used in your experiments. If you switch strains, you may need to re-validate your dosing regimen.
-
Issue 2: No Observable Cognitive Enhancement in Behavioral Tests
Problem: I am not observing the expected improvements in memory or learning in my cognitive behavioral tests (e.g., novel object recognition, fear conditioning) after BU224 administration.
Possible Causes and Solutions:
-
Mouse Model: The cognitive-enhancing effects of BU224 have been robustly demonstrated in a transgenic mouse model of Alzheimer's disease (5XFAD).[1][2] These effects may not be as pronounced or present at all in wild-type mice.[1]
-
Troubleshooting Step: Ensure your experimental model is appropriate for observing the desired cognitive effects. The benefits of BU224 may be specific to pathological conditions.
-
-
Treatment Regimen: The reported cognitive improvements were observed after sub-chronic treatment.
-
Troubleshooting Step: A single dose may not be sufficient. The successful protocol involved intraperitoneal injections of 5 mg/kg twice a day for 10 days.[1]
-
-
Timing of Behavioral Testing: The timing of your behavioral tests relative to the final dose of BU224 is critical.
-
Troubleshooting Step: Refer to the detailed experimental protocols to ensure your testing paradigm aligns with previously successful studies.
-
Quantitative Data Summary
Table 1: Epileptogenic Effects of BU224 in CD-1 Mice [3]
| Dose (mg/kg, i.p.) | Sex | Latency to Seizure Onset (min) | % of Mice with Grade V Seizure | % Lethality |
| 20 | Male | 15.2 ± 1.1 | 0 | 0 |
| 20 | Female | 10.5 ± 0.9 | 0 | 0 |
| 30 | Male | 10.8 ± 0.7 | 0 | 0 |
| 40 | Male | 6.2 ± 0.3 | 20 | 0 |
| 40 | Female | 4.3 ± 0.2 | 80 | 100 |
Table 2: Cognitive Enhancement Effects of BU224 in 5XFAD Mice [1]
| Behavioral Test | Treatment Group | Performance Metric | Result |
| Novel Object Recognition | 5XFAD + Vehicle | Discrimination Index | ~0.5 (No preference) |
| 5XFAD + BU224 (5 mg/kg) | Discrimination Index | ~0.7 (Preference for novel object) | |
| Contextual Fear Conditioning | 5XFAD + Vehicle | % Freezing Time | Reduced freezing |
| 5XFAD + BU224 (5 mg/kg) | % Freezing Time | Increased freezing (Improved memory) |
Experimental Protocols
Protocol 1: Induction of Epileptogenic Effects [3]
-
Subjects: Male and female CD-1 mice.
-
Drug Preparation: this compound dissolved in 0.9% physiological saline.
-
Administration: Intraperitoneal (i.p.) injection at doses ranging from 10-40 mg/kg.
-
Observation: Mice are placed in individual cylinders and observed for 30 minutes post-injection.
-
Parameters Measured:
-
Latency to the onset of myoclonic jerks.
-
Magnitude of seizures rated on a scale (Grade V being generalized tonic-clonic seizures).
-
Lethality within the 30-minute observation period.
-
Protocol 2: Assessment of Cognitive Enhancement in 5XFAD Mice [1]
-
Subjects: Six-month-old female transgenic 5XFAD and wild-type (WT) mice.
-
Drug Preparation: this compound dissolved in vehicle.
-
Administration: Intraperitoneal (i.p.) injection of 5 mg/kg BU224 or vehicle, administered twice a day for 10 days.
-
Behavioral Testing:
-
Novel Object Recognition (NOR): Conducted after the treatment period to assess recognition memory.
-
Fear Conditioning: Used to evaluate associative learning and memory.
-
-
Post-mortem Analysis: Brain tissue is collected for immunohistochemistry, Western blot, ELISA, and qPCR to analyze neuropathological changes.
Visualizations
Caption: Proposed mechanism for BU224-induced cognitive enhancement.
Caption: Workflow for assessing cognitive effects of BU224.
Caption: Troubleshooting logic for unexpected BU224 effects.
References
- 1. Battery of behavioral tests in mice that models age-associated changes in human motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BU224 Hydrochloride for Receptor Binding Assays
Welcome to the technical support center for BU224 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of BU224 in receptor binding assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a high-affinity and selective ligand for the imidazoline I2 binding site, with a reported inhibition constant (Ki) of 2.1 nM.[1] While it has been observed to modulate opioid-related effects, its primary characterization is as an I2 receptor ligand. It is often used in research as an I2 receptor antagonist or a low-efficacy agonist.[2]
Q2: What is the known receptor selectivity profile of this compound?
This compound demonstrates high affinity for the imidazoline I2 receptor. Its affinity for other receptors, including the mu (µ), delta (δ), and kappa (κ) opioid receptors, is not as well-defined in publicly available literature. Therefore, when designing experiments, it is crucial to consider the potential for off-target effects, especially at higher concentrations.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is a solid that should be desiccated at room temperature for storage. For experimental use, it has the following solubilities:
-
DMSO: Soluble up to 10 mM.
-
Water: >16 mg/mL
-
0.1 M HCl: >30 mg/mL
-
0.1 M NaOH: 24 mg/mL
-
Ethanol: 1.2 mg/mL
It is recommended to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of the imidazoline I2 receptor?
The precise signaling mechanism of the imidazoline I2 receptor is still under investigation and is not as clearly defined as that of many G protein-coupled receptors.[3][4] The I2 binding site is known to be located on monoamine oxidase (MAO) and may function as an allosteric modulator of its activity.[5][6] Activation or antagonism of the I2 site can influence the levels of monoamine neurotransmitters, which in turn can affect various physiological processes, including pain perception.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Ligand concentration too high: Using an excessive concentration of radioligand can lead to binding to non-receptor sites. 2. Inadequate blocking: Failure to block non-specific sites on membranes, filters, or plates. 3. Suboptimal buffer conditions: Incorrect pH or ionic strength can promote non-specific interactions. 4. Issues with filter plates: The radioligand may be binding to the filter material itself. | 1. Optimize radioligand concentration: Use a concentration at or below the Kd for the receptor. 2. Use blocking agents: Add bovine serum albumin (BSA) (e.g., 0.1-1%) or non-fat dry milk to the assay buffer. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 3. Optimize buffer: Adjust the pH and ionic strength of the assay buffer. The addition of NaCl can reduce electrostatic interactions. 4. Pre-soak filters: Pre-soak the filter plates in buffer or a blocking solution before the assay. |
| Low Specific Binding Signal | 1. Low receptor density: Insufficient amount of receptor in the membrane preparation. 2. Degraded ligand or receptor: Improper storage or handling of BU224 or the receptor source. 3. Incorrect incubation time: The binding reaction may not have reached equilibrium. 4. Assay conditions not optimal: Buffer composition, pH, or temperature may not be suitable for the receptor-ligand interaction. | 1. Increase protein concentration: Titrate the amount of membrane preparation to find the optimal concentration. 2. Use fresh reagents: Prepare fresh solutions of BU224 and use properly stored membrane preparations. 3. Determine equilibrium time: Perform a time-course experiment to establish the optimal incubation time. 4. Systematically optimize assay conditions: Test a range of buffer compositions, pH values, and incubation temperatures. |
| Poor Reproducibility | 1. Inconsistent pipetting: Variation in the volumes of reagents added. 2. Incomplete washing: Residual unbound ligand remaining on the filters. 3. Variable incubation conditions: Fluctuations in temperature or agitation during incubation. 4. Inconsistent sample preparation: Variability in the preparation of cell membranes. | 1. Use calibrated pipettes: Ensure accurate and consistent pipetting. 2. Optimize wash steps: Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is cold to minimize dissociation of the bound ligand. 3. Maintain consistent conditions: Use a temperature-controlled incubator with consistent agitation. 4. Standardize protocols: Follow a standardized and detailed protocol for all steps of the experiment. |
| Compound Precipitation | 1. Low solubility in assay buffer: The concentration of BU224 exceeds its solubility limit in the aqueous buffer. 2. Interaction with buffer components: Components of the buffer may be causing the compound to precipitate. | 1. Use a co-solvent: Prepare a concentrated stock solution of BU224 in a suitable solvent like DMSO and then dilute it in the assay buffer. Ensure the final concentration of the co-solvent is low (typically <1%) and consistent across all assay points. 2. Modify buffer composition: Test different buffer systems to find one that is more compatible with BU224. |
Quantitative Data for this compound
| Parameter | Receptor/Binding Site | Value | Reference |
| Inhibition Constant (Ki) | Imidazoline I2 | 2.1 nM | [1] |
| Binding Affinity (Opioid Receptors) | Mu (µ), Delta (δ), Kappa (κ) | Not well-characterized | - |
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax for a Radioligand at the Imidazoline I2 Receptor
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand that binds to the imidazoline I2 receptor.
Materials:
-
Cell membranes expressing the imidazoline I2 receptor
-
Radiolabeled ligand (e.g., [³H]-Idazoxan)
-
Unlabeled this compound (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C filters pre-treated with 0.3% PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of the radioligand in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Prepare Assay Plates:
-
Total Binding: To each well, add a specific volume of binding buffer, the diluted radioligand, and the membrane preparation.
-
Non-Specific Binding (NSB): To a separate set of wells, add a high concentration of unlabeled BU224 (e.g., 10 µM), the diluted radioligand, and the membrane preparation. The high concentration of the unlabeled ligand will saturate the specific binding sites.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay to Determine the Ki of this compound
This protocol is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to displace a known radioligand from the imidazoline I2 receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled this compound stock solution.
Procedure:
-
Prepare BU224 Dilutions: Prepare a serial dilution of unlabeled this compound in binding buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare Assay Plates:
-
Total Binding: To a set of control wells, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane preparation.
-
Competition Binding: To the experimental wells, add the various dilutions of unlabeled BU224, the fixed concentration of the radioligand, and the membrane preparation.
-
Non-Specific Binding (NSB): To another set of control wells, add a high concentration of a suitable unlabeled ligand (or BU224 itself at a very high concentration), the fixed concentration of the radioligand, and the membrane preparation.
-
-
Incubation, Filtration, and Scintillation Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the concentration of unlabeled BU224.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of BU224 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Caption: Experimental workflow for a receptor binding assay.
Caption: Postulated signaling mechanism of the Imidazoline I2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Why is my BU224 hydrochloride experiment not reproducible?
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address reproducibility issues in experiments involving BU224 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and high-affinity ligand for the imidazoline I2 binding site, exhibiting a binding affinity (Ki) of approximately 2.1 nM.[1] It is often used as a research tool to investigate the function of I2 receptors and is sometimes utilized as an I2 receptor antagonist.[1] BU224 has demonstrated neuroprotective, anti-inflammatory, and anti-apoptotic properties in various studies.[1]
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical for reproducibility.
-
Solid Form: The solid hydrochloride salt should be stored desiccated at room temperature or at 4°C, protected from light.[1]
-
Stock Solutions: Once dissolved, it is crucial to aliquot the solution and store it at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Always protect solutions from light.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound and affect its activity.[1]
Q3: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
This compound has varying solubility in different solvents.[2]
-
DMSO: Soluble up to 12.5 mg/mL (53.49 mM) or 10 mM.[1] For difficult-to-dissolve batches, gentle warming (up to 60°C) and ultrasonication may be required.[1] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-containing) DMSO can significantly reduce solubility.[1]
-
Water: Soluble to >16 mg/mL.
-
Aqueous Buffers: Solubility is generally high in acidic solutions like 0.1 M HCl (>30 mg/mL).
Always ensure the compound is fully dissolved before adding it to your experimental system, as precipitates can cause significant variability.
Q4: My cell-based assay results are inconsistent from one experiment to the next. What are some common, non-compound-related factors I should check?
Reproducibility issues in cell-based assays are common and can stem from multiple sources.[3]
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.[4]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Clumping or uneven density can lead to variable results.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations and affect cell viability. Avoid using perimeter wells for experimental data; instead, fill them with sterile PBS or media.[3]
-
Reagent Variability: Use reagents from the same lot number where possible, especially serum and media, as batch-to-batch variation can be a significant source of inconsistency.[5]
Troubleshooting Guide: Radioligand Binding Assay
A common application for BU224 is in competitive binding assays to characterize I2 imidazoline receptors. This guide addresses frequent problems encountered in this experimental setup.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background / High Non-Specific Binding | 1. Radioligand Issues: The radioligand may be hydrophobic, leading to binding to the filter, plate, or tissues.[6]2. Insufficient Blocking: The blocking agent (e.g., BSA) may be insufficient to prevent non-specific interactions.3. Inadequate Washing: Wash steps may be too short or use an insufficient volume to remove the unbound radioligand. | 1. Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd).[6]2. Filter Pre-treatment: Pre-soak filters in a solution like 0.5% bovine serum albumin (BSA) or polyethyleneimine (PEI) to reduce radioligand sticking.3. Optimize Wash Buffer & Steps: Increase the number of washes or the volume of ice-cold wash buffer. Consider adding a low concentration of BSA or detergent to the wash buffer.[6] |
| Low or No Specific Binding Signal | 1. Receptor Preparation: Low receptor density (Bmax) in the tissue or cell membrane preparation.2. Compound Degradation: BU224 or the radioligand may have degraded due to improper storage or handling.[1][6]3. Incorrect Assay Conditions: Incubation time may be too short to reach equilibrium. pH or ionic strength of the buffer may not be optimal for binding.[5] | 1. Verify Receptor Source: Use a tissue known to have high I2 receptor expression (e.g., rat brain, kidney). Ensure the membrane preparation protocol is effective.2. Check Reagents: Use a fresh aliquot of BU224 stock solution. Verify the age and purity of the radioligand; purity should ideally be >90%.[6]3. Optimize Assay Parameters: Perform a time-course experiment to determine the time to equilibrium. Verify the pH and composition of your binding buffer against published protocols. |
| Poor Reproducibility Between Replicates/Assays | 1. Pipetting Inaccuracy: Small volume errors, especially with serial dilutions of BU224, can lead to large variations.2. Inconsistent Sample Handling: Variations in incubation time, temperature, or washing procedure between samples or plates.[5]3. Compound Solubility: BU224 may be precipitating out of solution at higher concentrations in the assay buffer.4. Batch-to-Batch Variability: Different lots of BU224, radioligand, or biological samples can behave differently.[5] | 1. Calibrate Pipettes: Regularly calibrate all pipettes. Use low-retention tips. For serial dilutions, prepare a larger volume than needed to minimize errors.2. Standardize Protocol: Use timers for incubation and washing steps. Perform all steps for a given plate under identical conditions. Use a temperature-controlled incubator/water bath.[5]3. Confirm Solubility: Visually inspect solutions for precipitation. Consider adding a small amount of a co-solvent like DMSO if compatible with the assay, ensuring the final concentration is consistent across all wells and does not affect binding.4. Perform Quality Control: When starting a new batch of any key reagent, run a pilot experiment to compare its performance against the previous batch. |
Reference Protocol: Competitive I₂ Receptor Binding Assay
This protocol is a representative example for determining the binding affinity of this compound at I₂ imidazoline sites in rat brain membranes using [³H]idazoxan as the radioligand.
1. Materials and Reagents:
-
Tissue: Whole rat brain (minus cerebellum) homogenized.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]idazoxan (specific activity > 20 Ci/mmol).[6]
-
Competitor: this compound.
-
Non-Specific Binding Determiner: 10 µM Cirazoline or other suitable I₂ ligand.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (e.g., Whatman GF/B), vacuum filtration manifold, liquid scintillation counter.
2. Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh binding buffer, and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C.
3. Binding Assay Procedure:
-
Set up assay tubes/wells for total binding, non-specific binding, and competitor concentrations.
-
Add 50 µL of binding buffer (for total binding), 50 µL of 10 µM Cirazoline (for non-specific binding), or 50 µL of varying concentrations of BU224 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add 50 µL of [³H]idazoxan to all wells at a final concentration near its Kd (e.g., 2-5 nM).
-
Initiate the binding reaction by adding 400 µL of the membrane preparation (containing ~100-200 µg of protein). The final assay volume is 500 µL.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI).
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding counts from total binding counts.
-
Plot the percentage of specific binding against the log concentration of BU224.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published data.
| Parameter | Value | Target | Notes |
| Kᵢ (Binding Affinity) | 2.1 nM | Imidazoline I₂ Receptor | This value represents the intrinsic affinity of BU224 for its target binding site.[1] |
| Molecular Weight | 233.70 g/mol | N/A | As hydrochloride salt. |
| In Vivo Effective Dose | 5-10 mg/kg (IP) | Varies | Effective doses reported in mouse and rat behavioral models.[1] |
Visual Guides
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for a binding assay and a logical troubleshooting process.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Decision tree for troubleshooting reproducibility issues.
References
Addressing off-target effects of BU224 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of BU224 hydrochloride in experimental settings. The focus is on addressing and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is the imidazoline I2 binding site. It is a high-affinity allosteric modulator for this site, with a reported binding affinity (Ki) of approximately 2.1 nM.
Q2: What are the known principal off-target effects of BU224?
A2: The most significant off-target interactions for BU224 are with α2-adrenoceptors. Although it has a much lower affinity for these receptors compared to its primary I2 target (in the micromolar range), this interaction is a critical consideration in experimental design.
Q3: How selective is BU224 for I2 sites over I1 sites?
A3: BU224 displays high selectivity for I2 binding sites over I1 sites, with a reported selectivity ratio of 832-fold.
Q4: In what experimental models are off-target effects most likely to be observed?
A4: Off-target effects on α2-adrenoceptors are most likely to be a confounding factor in systems where these receptors are highly expressed or when using high concentrations of BU224. This is particularly relevant in studies involving cardiovascular parameters (blood pressure), sedation, or specific pain pathways where α2-adrenoceptors play a key role.
Q5: What are some initial signs in my data that might suggest off-target effects are occurring?
A5: Unexpected results that mimic the known effects of α2-adrenoceptor agonists (e.g., hypotension, sedation) or results that cannot be fully blocked by a selective I2 antagonist like Idazoxan could indicate off-target activity.[1] A partial attenuation of BU224's effects by α2-adrenoceptor antagonists like yohimbine is also a strong indicator.[1]
Troubleshooting Guide
Problem: My experimental results are inconsistent or suggest effects not typically associated with I2 receptor modulation.
This is a common issue that can often be traced to off-target effects, particularly engagement of α2-adrenoceptors. Follow this guide to diagnose and resolve the issue.
Step 1: Verify Compound and Concentration
-
Question: Is my this compound concentration appropriate?
-
Answer: High concentrations increase the likelihood of binding to lower-affinity off-target sites. Whenever possible, use the lowest effective concentration determined from a dose-response curve. The goal is to saturate the high-affinity I2 sites while minimizing interaction with low-affinity α2-adrenoceptors.
Step 2: Implement Pharmacological Controls
-
Question: How can I pharmacologically dissect the on-target vs. off-target effects?
-
Answer: The most effective method is to use a combination of selective antagonists.
-
Confirm I2 Involvement: Pre-treat your system with Idazoxan , which antagonizes both I2 sites and α2-adrenoceptors. A complete blockade of the BU224-induced effect by Idazoxan suggests the effect is mediated by one or both of these targets.[1]
-
Isolate α2-Adrenoceptor Contribution: In a separate experiment, pre-treat with a highly selective α2-adrenoceptor antagonist, such as yohimbine or atipamezole . If these antagonists only partially block the effect of BU224, it strongly suggests that a component of the effect is due to off-target α2-adrenoceptor activation, while the remaining, unblocked portion is likely mediated by the I2 target.[1]
-
Step 3: Review the Experimental System
-
Question: Could my choice of cell line or animal model be contributing to the problem?
-
Answer: Yes. Use cell lines or tissues with a known high expression of I2 sites and low expression of α2-adrenoceptors, if possible. When working in vivo, be aware of the tissue distribution of both targets. For instance, brain regions like the arcuate nucleus and interpeduncular nucleus have high levels of I2 binding sites.[2]
Data Presentation: Ligand Selectivity Profile
The following table summarizes the binding affinities (Ki) of BU224 and other relevant compounds at the primary I2 binding site and the off-target α2-adrenoceptors. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (I2 vs. α2) | Reference |
| BU224 | Imidazoline I2 | 2.1 | α2-adrenoceptor | >1000 (Low µM) | ~400-800 fold | |
| 2-BFI | Imidazoline I2 | 1.3 | α2-adrenoceptor | >3700 | ~2800 fold | [3] |
| Idazoxan | α2-adrenoceptor / I2 | ~4 / ~10 | - | - | Non-selective | [4][5] |
| Yohimbine | α2-adrenoceptor | ~5 | Imidazoline I2 | >1000 | Highly α2-selective | [6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a framework for assessing the binding affinity of BU224 at α2-adrenoceptors.
Objective: To determine the Ki of BU224 for α2-adrenoceptors using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes from a cell line stably expressing a human α2-adrenoceptor subtype (e.g., α2A, α2B, or α2C).
-
Radioligand: [3H]-Rauwolscine or [3H]-RX821002 (selective α2-adrenoceptor antagonists).
-
This compound.
-
Non-specific binding control: Phentolamine (10 µM) or unlabeled Yohimbine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, filter mats (GF/C, pre-soaked in 0.3% PEI), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + serial dilutions of BU224).
-
Reagent Preparation: Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer. Prepare the radioligand solution at a concentration close to its Kd value (e.g., ~1-5 nM for [3H]-Rauwolscine).
-
Incubation: To each well, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of BU224 dilution.
-
50 µL of radioligand solution.
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Equilibration: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the pre-soaked GF/C filter mat. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Dry the filter mat. Place it in a scintillation bag with scintillation fluid and count the radioactivity in a microplate counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total and competitive binding counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of BU224.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Hot Plate Test for Analgesia
Objective: To assess the central analgesic properties of BU224 and determine if they are mediated by off-target α2-adrenoceptor effects.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Mice or rats.
-
This compound, vehicle control (e.g., saline), selective α2-adrenoceptor antagonist (e.g., yohimbine).
-
Timer.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C). Place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. Remove the animal immediately after a response or when the cut-off time is reached.
-
Drug Administration: Administer BU224, vehicle, or antagonist + BU224 via the desired route (e.g., intraperitoneal, subcutaneous). For antagonist studies, administer the antagonist (e.g., yohimbine) 15-30 minutes prior to BU224 administration.
-
Post-Treatment Testing: At the time of peak effect for BU224 (e.g., 30 minutes post-injection), repeat the hot plate test as described in step 2.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency indicates an analgesic effect. If yohimbine pre-treatment significantly reduces the analgesic effect of BU224, it indicates an off-target contribution from α2-adrenoceptors.
Visualizations
Signaling Pathway and Off-Target Interaction
Caption: On-target vs. off-target pathways of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: Logical workflow for troubleshooting off-target effects of BU224.
References
- 1. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Characterisation of imidazoline I2 binding sites in pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize BU224 hydrochloride degradation in solution
Welcome to the technical support center for BU224 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of this compound in solution. | 1. Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use. 2. Optimize storage: If stock solutions must be stored, aliquot into single-use vials and store at -80°C for up to six months or -20°C for up to one month, protected from light. Avoid repeated freeze-thaw cycles. 3. Control pH: Maintain the pH of your experimental buffer below 7.0. This compound is more stable in acidic to neutral conditions. |
| Precipitation in aqueous buffer | Low aqueous solubility or pH-dependent solubility. | 1. Use a suitable solvent for stock solution: Prepare a concentrated stock solution in DMSO (soluble up to 10 mM)[1][2]. 2. Dilute appropriately: Further dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. 3. Check buffer pH: Ensure the pH of your aqueous buffer is within the optimal range for this compound solubility (>16 mg/mL in H2O, >30 mg/mL in 0.1 M HCl)[3]. |
| Discoloration of solution (e.g., yellowing) | Potential photodegradation or oxidation. | 1. Protect from light: Store stock solutions and handle experimental solutions in amber vials or tubes, or cover them with aluminum foil. Minimize exposure to ambient light. 2. Use high-purity solvents: Solvents should be free of oxidizing contaminants. Consider using degassed buffers for sensitive experiments. |
| Variability between experimental replicates | Inconsistent solution preparation or handling. | 1. Standardize protocols: Ensure all solutions are prepared and handled consistently across all experiments. 2. Use calibrated equipment: Use calibrated pipettes and pH meters for accurate and reproducible solution preparation. 3. Run controls: Include positive and negative controls in your experiments to monitor for any unexpected variations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 10 mM in DMSO[1][2]. For aqueous-based experiments, a concentrated stock in DMSO can be prepared and then diluted into the appropriate aqueous buffer.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable[4]. All solutions should be protected from light. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: How does pH affect the stability of this compound in solution?
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic ring systems like the quinoline moiety in this compound can be susceptible to photodegradation[6][7]. It is crucial to protect solutions from light by using amber vials or by covering containers with aluminum foil during storage and experiments.
Q5: Can I expect degradation of this compound at room temperature?
A5: While solid this compound should be desiccated at room temperature, solutions, especially in aqueous buffers, are more prone to degradation. Factors like temperature, pH, and light can accelerate this process[8]. For optimal results, prepare solutions fresh and minimize the time they are kept at room temperature.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid, M.Wt: 233.7 g/mol )[1]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.337 mg.
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a General Aqueous Solution Stability Test
This protocol provides a framework for assessing the stability of this compound in a specific aqueous buffer.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Light-protected tubes
-
-
Procedure:
-
Dilute the 10 mM this compound stock solution in DMSO with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across samples.
-
Prepare multiple identical samples.
-
Analyze one sample immediately (T=0) using a validated HPLC method to determine the initial concentration of this compound.
-
Incubate the remaining samples under the desired test conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample from incubation and analyze it by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for handling this compound to minimize degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 2. goldbio.com [goldbio.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. content.ampp.org [content.ampp.org]
- 8. avantorsciences.com [avantorsciences.com]
Troubleshooting inconsistent results in BU224 hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in studies involving BU224 hydrochloride. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), structured data tables, and clear visualizations of experimental workflows and signaling pathways to promote reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and high-affinity ligand for the imidazoline I2 binding site, with a reported Ki of 2.1 nM.[1] It is often used as an I2 receptor antagonist.[1] Its mechanism of action involves modulating the I2 binding sites, which are implicated in various physiological processes. It has demonstrated neuroprotective effects, including anti-inflammatory and anti-apoptotic properties.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation can be a common issue. If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure you are using the appropriate solvent and not exceeding the solubility limits (see Table 1).
Q3: How should I store this compound stock solutions to ensure stability?
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution after preparation and store it at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: I am observing high variability in my in vivo study results. What are some potential causes?
Inconsistent results in animal studies can stem from several factors. One critical aspect is the formulation and administration of this compound. Ensure you are using a consistent and appropriate vehicle for your administration route. The provided literature suggests specific formulations for achieving a clear solution for injection (see Table 2). Additionally, factors such as animal strain, age, sex, and housing conditions can contribute to variability and should be carefully controlled.
Troubleshooting Guide
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by storing aliquots at -80°C.[1] Protect stock solutions from light.[1] |
| Incorrect Concentration | Verify the molecular weight (233.7 g/mol ) and perform accurate calculations for molarity. Use a calibrated balance for weighing the compound. |
| Cell Line Variability | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. |
| Assay Conditions | Optimize incubation times, cell density, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Issue 2: Poor Solubility and Compound Precipitation
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | Refer to the solubility data in Table 1. Do not attempt to dissolve the compound at a concentration higher than its limit in a particular solvent. |
| Improper Dissolution Technique | Use gentle warming and/or sonication to aid dissolution, especially for aqueous solutions.[1] For in vivo formulations, follow established protocols (see Table 2). |
| Solvent Purity | Use high-purity, anhydrous solvents when preparing stock solutions in organic solvents like DMSO. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble to 10 mM | |
| H₂O | >16 mg/mL | |
| 0.1 M HCl | >30 mg/mL | |
| 0.1 M NaOH | 24 mg/mL | |
| Ethanol | 1.2 mg/mL |
Table 2: Example Formulations for In Vivo Studies
| Protocol | Solvents | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (5.35 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (5.35 mM) | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for a typical cell-based experiment involving this compound. Adhering to a standardized workflow can help minimize variability.
Putative Signaling Pathway of this compound
This compound acts on the I2 imidazoline binding sites, which are often located on mitochondria. Its antagonist activity can influence downstream cellular processes. The following diagram illustrates a simplified putative signaling pathway.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent data, a logical approach to troubleshooting is essential. The following diagram provides a decision tree to help identify the source of the problem.
References
Technical Support Center: Enhancing BU224 Hydrochloride Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for improving the delivery of BU224 hydrochloride across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the brain important?
A1: this compound is a high-affinity and selective ligand for the imidazoline I2 receptor, with a Ki of 2.1 nM.[1] It has shown neuroprotective effects, including anti-inflammatory and anti-apoptotic properties, and has been found to improve memory in a mouse model of Alzheimer's disease.[1] Its potential as a therapeutic agent for neurodegenerative diseases necessitates effective delivery across the blood-brain barrier to reach its target in the central nervous system (CNS).
Q2: What are the main challenges in delivering this compound across the blood-brain barrier?
A2: The primary challenges stem from the physicochemical properties of this compound and the nature of the blood-brain barrier. This compound is a relatively small molecule (Molecular Weight: 233.7 g/mol ) and is water-soluble (>16 mg/mL in water).[2][3] While its small size is advantageous, its hydrophilicity can limit its ability to passively diffuse across the lipid-rich membranes of the BBB.[4] Additionally, as an amine-containing compound, it is likely to be protonated at physiological pH, further reducing its lipophilicity and hindering brain penetration.
Q3: What are the potential strategies to enhance the delivery of this compound to the brain?
A3: Several strategies can be explored to overcome the challenges of delivering hydrophilic small molecules like BU224 across the BBB:
-
Nanoparticle-based delivery systems: Encapsulating BU224 in lipid-based or polymeric nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophilic drugs like BU224 in their aqueous core, shielding them from the aqueous environment and aiding their passage through the BBB.[5][6][7][8]
-
Prodrug approach: Modifying the chemical structure of BU224 to create a more lipophilic prodrug can enhance its ability to cross the BBB. Once in the brain, the prodrug would be converted back to the active BU224 molecule.[1][9][10]
-
Receptor-mediated transcytosis: While not specific to BU224 yet, this strategy involves attaching the drug to a ligand that binds to receptors on the BBB, triggering its transport into the brain.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments aimed at improving this compound delivery across the BBB.
Problem 1: Low encapsulation efficiency of this compound in lipid-based nanoparticles or liposomes.
-
Possible Cause: The high hydrophilicity of this compound can make it challenging to encapsulate within a lipid-based carrier.
-
Troubleshooting Steps:
-
Optimize the formulation:
-
Lipid composition: Experiment with different lipid compositions, including cationic lipids, to enhance electrostatic interactions with the positively charged BU224.
-
Drug-to-lipid ratio: Vary the ratio of BU224 to lipid to find the optimal loading capacity.
-
-
Modify the encapsulation method:
-
Active loading: For liposomes, utilize a pH gradient or ammonium sulfate gradient to actively load the amine-containing BU224 into the aqueous core.[11]
-
Solvent evaporation/nanoprecipitation: For nanoparticles, carefully control the solvent evaporation rate and the mixing of the organic and aqueous phases to improve drug entrapment.[12]
-
-
Characterize the formulation: Use techniques like dynamic light scattering (DLS) to determine particle size and zeta potential, and a validated analytical method (e.g., HPLC) to quantify the encapsulation efficiency.
-
Problem 2: Poor in vitro BBB penetration of BU224-loaded nanoparticles/liposomes.
-
Possible Cause: The formulation may not be optimized for interaction with and transport across the brain endothelial cells.
-
Troubleshooting Steps:
-
Surface modification:
-
PEGylation: Coat the nanoparticles/liposomes with polyethylene glycol (PEG) to increase their circulation time and reduce uptake by the reticuloendothelial system.
-
Targeting ligands: Decorate the surface with ligands that can facilitate receptor-mediated transcytosis across the BBB.
-
-
In vitro model selection:
-
Use a well-characterized in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes, to better mimic the in vivo environment.
-
-
Permeability assessment: Quantify the transport of the BU224 formulation across the in vitro BBB model using a validated analytical method to determine the apparent permeability coefficient (Papp).
-
Problem 3: Low brain concentration of BU224 in vivo after administration of a novel formulation.
-
Possible Cause: The formulation may have poor in vivo stability, rapid clearance, or may not be effectively crossing the BBB in the complex in vivo environment.
-
Troubleshooting Steps:
-
Pharmacokinetic study: Conduct a comprehensive pharmacokinetic study in an animal model to determine the plasma concentration-time profile, half-life, and clearance of the BU224 formulation.[2]
-
Brain tissue analysis: At various time points after administration, collect brain tissue and quantify the concentration of BU224 using a sensitive and specific analytical method like LC-MS/MS. This will allow for the determination of the brain-to-plasma concentration ratio.[13]
-
Formulation optimization: Based on the pharmacokinetic and brain distribution data, further optimize the formulation to improve its in vivo performance. This may involve adjusting the surface chemistry, size, or drug release characteristics.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 233.7 g/mol | [3][14] |
| Formula | C12H11N3.HCl | [3][14] |
| Solubility in Water | >16 mg/mL | [2][3] |
| Solubility in DMSO | Soluble to 10 mM | [14][15] |
Table 2: Comparison of Potential Brain Delivery Strategies for this compound (Hypothetical Data)
| Delivery Strategy | Encapsulation Efficiency (%) | In Vitro Papp (cm/s) | In Vivo Brain/Plasma Ratio (at Tmax) |
| Free BU224 HCl | N/A | Low | Low |
| BU224-loaded Liposomes | 40-60 | Moderate | Moderate |
| BU224-loaded Nanoparticles | 50-70 | Moderate-High | Moderate-High |
| BU224 Prodrug | N/A | High | High |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve a mixture of lipids (e.g., DSPC and cholesterol) and a PEGylated lipid in an organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound at a temperature above the lipid phase transition temperature.
-
Size Reduction: Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a desired size.
-
Purification: Remove unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
-
Cell Culture: Culture brain endothelial cells on the apical side of a Transwell insert and astrocytes on the basolateral side to establish a co-culture BBB model.
-
Barrier Integrity: Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Study: Add the BU224 formulation to the apical chamber. At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of BU224 in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport of the formulation across the in vitro BBB.
Visualizations
Caption: Strategies for delivering this compound across the blood-brain barrier.
Caption: A logical workflow for troubleshooting low brain uptake of BU224 formulations.
References
- 1. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Coated Lipidic Nanoparticles as a New Strategy for Enhancing Nose-to-Brain Delivery of a Hydrophilic Drug Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomes and lipid disks traverse the BBB and BBTB as intact forms as revealed by two-step Förster resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Highly Selective Brain Penetrant p38α Mitogen-Activated Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsulation and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of the Brain Ubiquitylome in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Method for Evaluating Nanoparticle Transport Through the Blood–Brain Barrier In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Lipid nanoparticles for drug targeting to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating BU224 Hydrochloride Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with BU224 hydrochloride. It addresses common questions and troubleshooting scenarios to help optimize experimental design and mitigate potential side effects.
General Information: Understanding this compound's Mechanism of Action
It is a common misconception that this compound is a kappa-opioid receptor (KOR) antagonist. Preclinical research has established that This compound is a selective and high-affinity I2 imidazoline receptor ligand .[1] While it is often studied in the context of pain and opioid signaling, its primary target is the I2 imidazoline receptor. Some studies suggest it may act as an antagonist or a low-efficacy agonist at this receptor, depending on the experimental conditions.[2][3] Its effects on the opioid system are therefore modulatory, not a direct competitive antagonism at the kappa-opioid receptor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary effects of this compound in preclinical models?
A1: this compound has demonstrated several key effects in preclinical studies, including:
-
Antinociception: It has been shown to reduce pain responses in various models of inflammatory and neuropathic pain.[4]
-
Neuroprotection: It exhibits neuroprotective properties, including anti-inflammatory and anti-apoptotic effects.[1]
-
Cognitive Enhancement: In a mouse model of Alzheimer's disease, BU224 has been shown to improve memory.[1]
-
Modulation of Opioid Effects: BU224 can enhance the analgesic effects of opioids and may reduce the development of tolerance to opioid analgesia.[4]
Q2: What are the potential side effects associated with this compound and other I2 imidazoline receptor ligands?
A2: While specific side effect profiling for BU224 is limited, information from other imidazoline receptor ligands and related compounds suggests the following potential side effects, particularly at higher doses:
-
Hypothermia: I2 imidazoline receptor ligands have been shown to induce a dose-dependent decrease in body temperature.[4]
-
Cardiovascular Effects: Imidazoline receptor agonists, as a class, can cause hypotension (low blood pressure) and bradycardia (slow heart rate).[5]
-
Central Nervous System (CNS) Depression: Overdose of imidazoline compounds can lead to CNS depression and sedation.[5]
-
Respiratory Depression: In cases of overdose, respiratory depression is a potential serious side effect.[5]
Q3: How can I start determining the optimal dose of this compound for my experiment?
A3: A dose-response study is crucial. Begin with a low dose (e.g., 1-5 mg/kg) and incrementally increase the dose in different experimental groups. Monitor for both the desired therapeutic effect (e.g., analgesia) and potential side effects (e.g., changes in body temperature, sedation). The optimal dose will be the one that provides the desired effect with minimal to no observable side effects.
Q4: Can this compound be used in combination with opioids?
A4: Yes, BU224 has been studied in combination with opioids.[4] Co-administration may lead to synergistic or additive analgesic effects, potentially allowing for a reduction in the opioid dose required to achieve the same level of pain relief. However, this combination may also increase the risk of side effects, so careful dose adjustments of both compounds are necessary.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Sedation or Lethargy | The dose of BU224 may be too high, leading to CNS depression. | Reduce the dosage of BU224 in subsequent experiments. Monitor animals closely for signs of sedation. |
| Significant Drop in Body Temperature | This is a known effect of I2 imidazoline receptor ligands. | Monitor core body temperature. If the hypothermic effect is confounding experimental results, consider adjusting the ambient temperature or reducing the BU224 dose. |
| Lack of Desired Effect (e.g., Antinociception) | The dose of BU224 may be too low. The experimental model may not be sensitive to I2 imidazoline receptor modulation. | Increase the dose of BU224 in a stepwise manner. Ensure the experimental model is appropriate for assessing the effects of I2 imidazoline receptor ligands. |
| Inconsistent Results | Variability in drug administration, animal handling, or experimental conditions. | Standardize all experimental protocols, including drug formulation, route of administration, and timing of assessments. Increase the number of animals per group to improve statistical power. |
| Increased Side Effects with Opioid Co-administration | Additive or synergistic effects on side effects such as sedation or respiratory depression. | Reduce the doses of both BU224 and the opioid. Conduct a dose-finding study for the combination to identify a therapeutic window with acceptable side effects. |
Quantitative Data Summary
The following table summarizes dosage information for this compound from preclinical studies. Note that optimal doses will vary depending on the animal model, route of administration, and specific experimental endpoints.
| Effect | Species | Dosage Range | Route of Administration | Reference |
| Antinociception (Writhing Test) | Rat | Not specified, but effective | Not specified | [4] |
| Antinociception (Inflammatory Pain) | Rat | Dose-dependent | Not specified | [4] |
| Reduction of Opioid Tolerance | Not specified | Not specified | Not specified | [4] |
| Cognitive Improvement (Alzheimer's Model) | Mouse | 5 mg/kg | Intraperitoneal | [1] |
Visualizing Pathways and Protocols
I2 Imidazoline Receptor Signaling and Opioid Interaction
Caption: Proposed I2 imidazoline receptor signaling and its interaction with the opioid system.
Experimental Workflow for this compound Dose Optimization
Caption: A logical workflow for determining the optimal dose of this compound.
References
- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of BU224 Hydrochloride in a New Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of BU224 hydrochloride, a widely used I2 imidazoline receptor ligand, in novel experimental models.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental validation of this compound.
| Problem | Possible Cause | Suggested Solution |
| High background or non-specific binding in radioligand binding assays. | 1. Inadequate washing steps. 2. Radioligand degradation. 3. Suboptimal buffer composition. 4. Issues with cell membrane preparation. | 1. Increase the number and volume of wash steps with ice-cold buffer. 2. Use fresh radioligand and store it properly. 3. Optimize buffer pH and ionic strength. 4. Ensure complete cell lysis and membrane purification. |
| Inconsistent or variable functional responses to BU224. | 1. Cell line instability or high passage number. 2. Inconsistent drug preparation. 3. Fluctuation in experimental conditions (e.g., temperature, incubation time). 4. Complex pharmacology of BU224 (agonist/antagonist properties). | 1. Use low-passage, authenticated cell lines. 2. Prepare fresh drug solutions for each experiment. 3. Standardize all experimental parameters. 4. Perform concentration-response curves and test for antagonism against a known I2 agonist. |
| Observed effects are not blocked by the I2 antagonist idazoxan. | 1. Off-target effects of BU224, likely at α2-adrenergic receptors. 2. Idazoxan concentration is too low. 3. The observed effect is not mediated by I2 receptors. | 1. Test for blockade with a selective α2-adrenergic antagonist (e.g., yohimbine, atipamezole). 2. Perform a concentration-response curve for idazoxan. 3. Consider alternative mechanisms of action. |
| BU224 shows agonistic and antagonistic effects. | This is a known characteristic of BU224, which can act as a partial agonist or antagonist depending on the specific functional assay and tissue/cell type. | Carefully characterize the functional response. In assays where BU224 acts as an antagonist, it can be used to block the effects of a full I2 agonist. In assays where it shows agonism, its efficacy should be compared to a full agonist. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the imidazoline I2 receptor.[1] It is a widely used selective I2 receptor ligand in research.[1]
Q2: How selective is BU224 for I2 receptors?
A2: BU224 displays selectivity for I2 receptors over I1 imidazoline and α2-adrenergic receptors. However, a minor action at spinal α2-adrenoceptor receptors cannot be entirely discounted, particularly at higher concentrations.[2]
Q3: Can BU224 act as both an agonist and an antagonist?
A3: Yes, the pharmacological profile of BU224 is complex. It has been reported to act as an agonist, a partial agonist, or an antagonist depending on the experimental model and the specific functional endpoint being measured.[1] For instance, in some nociception tests, BU224 has no effect on its own but can block the effects of other I2 agonists.[1]
Q4: What are the known downstream signaling pathways of I2 receptors?
A4: The exact signaling pathways of I2 receptors are not fully elucidated.[1][3] However, evidence suggests they are allosteric binding sites on monoamine oxidase (MAO), and their activation can modulate MAO activity and consequently the levels of monoamines.[1][3] I2 receptor activation may also involve the modulation of intracellular calcium signaling.[3]
Q5: What are the essential controls when validating BU224 in a new model?
A5: Key controls include:
-
Pharmacological blockade: Using a selective I2 antagonist like idazoxan to see if it reverses the effects of BU224.
-
Counter-screening: Testing for effects of BU224 in the presence of selective antagonists for potential off-target receptors, such as α2-adrenergic receptors (e.g., yohimbine or atipamezole).
-
Vehicle controls: To ensure the observed effects are due to BU224 and not the solvent.
-
Positive controls: Using a known I2 receptor agonist to confirm the presence and responsiveness of I2 receptors in your model.
Data Presentation
Table 1: Binding Affinity of this compound and Other Ligands for Imidazoline and Adrenergic Receptors
| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | α2A-Adrenergic Receptor (Ki, nM) | α2B-Adrenergic Receptor (Ki, nM) | α2C-Adrenergic Receptor (Ki, nM) |
| BU224 | ~1000 | ~1-10 | ~300 | >1000 | >1000 |
| Idazoxan | ~30 | ~3 | ~10 | ~20 | ~15 |
| Clonidine | ~50 | >10,000 | ~1 | ~3 | ~2 |
| Yohimbine | >10,000 | >10,000 | ~2 | ~50 | ~10 |
| Atipamezole | >10,000 | >10,000 | ~0.5 | ~10 | ~1 |
Note: These values are approximate and can vary depending on the tissue and experimental conditions. Researchers should determine the affinities in their specific model system.
Experimental Protocols
Radioligand Binding Assay for I2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of BU224 for the I2 imidazoline receptor in your new model.
Materials:
-
Cell membranes or tissue homogenates from your model.
-
[3H]-Idazoxan (radioligand).
-
This compound.
-
Idazoxan (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes or tissue homogenates.
-
In a 96-well plate, add a constant concentration of [3H]-Idazoxan (typically near its Kd value) to each well.
-
Add increasing concentrations of unlabeled BU224 to compete with the radioligand.
-
For determining non-specific binding, add a high concentration of unlabeled idazoxan.
-
Add the membrane preparation to each well and incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value of BU224. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay to Determine Agonist/Antagonist Properties
Objective: To characterize BU224 as an agonist, partial agonist, or antagonist in your new model. This protocol is a general template and should be adapted to a relevant functional readout in your system (e.g., measurement of a second messenger, enzyme activity, or a physiological response).
Part A: Testing for Agonism
-
Prepare your cells or tissue.
-
Add increasing concentrations of BU224 and incubate for a predetermined time.
-
Measure the functional response.
-
Include a known full I2 agonist as a positive control.
-
If BU224 elicits a response, it is acting as an agonist. The magnitude of the response compared to the full agonist will determine if it is a full or partial agonist.
Part B: Testing for Antagonism
-
Pre-incubate your cells or tissue with a fixed concentration of BU224 for a short period.
-
Add a concentration-response curve of a known full I2 agonist.
-
Measure the functional response.
-
If BU224 shifts the concentration-response curve of the full agonist to the right, it is acting as a competitive antagonist.
Mandatory Visualizations
Caption: Workflow for validating this compound specificity.
Caption: Hypothesized signaling of the I2 imidazoline receptor.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BU224 Hydrochloride and 2-BFI for I2 Imidazoline Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent ligands used in the study of I2 imidazoline receptors: BU224 hydrochloride and 2-(2-benzofuranyl)-2-imidazoline (2-BFI). This document synthesizes experimental data on their binding affinities, functional efficacies, and known signaling pathways to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: BU224 vs. 2-BFI
| Feature | This compound | 2-BFI |
| Primary Target | I2 Imidazoline Receptor | I2 Imidazoline Receptor |
| Binding Affinity (Ki) for I2 | High (approx. 2.1 nM) | High (approx. 9.8 nM)[1] |
| Functional Activity | Low-efficacy partial agonist / Antagonist | Agonist[1] |
| Key Research Applications | Antinociception studies, investigation of I2 receptor function, potential antidepressant-like effects | Antinociception studies, potentiation of morphine analgesia, neuroprotection research[1] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and 2-BFI, focusing on their binding profiles and inhibitory activities.
Table 1: Receptor Binding Affinities (Ki in nM)
| Ligand | I2 Imidazoline | I1 Imidazoline | α2-Adrenergic | α1-Adrenergic Subtypes |
| This compound | ~2.1 | >1680 (>800-fold selective vs. I2)[2] | >2100 (>1000-fold selective vs. I2)[2] | Data not available |
| 2-BFI | ~9.8[1] | ~9800 (~1000-fold selective vs. I2) | ~9800 (~1000-fold selective vs. I2)[3] | Data not available |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Monoamine Oxidase (MAO) Inhibition
| Ligand | MAO-A (IC50) | MAO-B (IC50) | Nature of Inhibition |
| This compound | 4.8 µM | 44.8 µM[4] | Reversible |
| 2-BFI | 4-11 µM | 16 µM | Reversible[5][6] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Functional Efficacy and In Vivo Effects
2-BFI is widely characterized as an agonist at I2 imidazoline receptors.[1] Its administration has been shown to produce a range of effects, including:
-
Antinociception: 2-BFI demonstrates analgesic properties in various models of pain, including neuropathic and inflammatory pain.[7]
-
Potentiation of Opioid Analgesia: It can enhance the pain-relieving effects of opioids like morphine.[8]
-
Neuroprotection: Studies suggest that 2-BFI may offer neuroprotective effects.
-
Antidepressant and Anxiolytic-like Effects: 2-BFI has shown potential antidepressant and anxiolytic properties in preclinical studies.[9][10]
This compound , in contrast, exhibits a more complex functional profile. While it demonstrates high affinity for the I2 receptor, its functional activity is context-dependent. It has been described as a low-efficacy partial agonist or even an antagonist in certain experimental settings.[5] For instance, in some studies, BU224 has been shown to block the effects of other I2 receptor agonists.[5] However, other research indicates that BU224 itself can produce spinal antinociception, suggesting agonist activity in specific contexts.[6][11] It has also been investigated for its potential antidepressant-like activity.[12]
Signaling Pathways
The precise signaling cascades initiated by I2 imidazoline receptor activation are still under active investigation. However, current research provides some insights into the downstream effects of BU224 and 2-BFI.
2-BFI Signaling
Activation of I2 receptors by 2-BFI is thought to involve multiple pathways:
-
Monoamine Oxidase (MAO) Inhibition: The I2 receptor is considered an allosteric binding site on MAO.[13] By binding to this site, 2-BFI can inhibit the activity of both MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This increase in monoamines is believed to contribute to the antidepressant and some of the analgesic effects of 2-BFI.
-
Intracellular Calcium Mobilization: The antinociceptive effects of 2-BFI have been linked to an increase in intracellular calcium levels.[1][14] This is thought to occur through the activation of L-type calcium channels and the release of calcium from intracellular stores, which in turn activates downstream signaling molecules like calmodulin.[1]
Caption: Proposed signaling pathways for 2-BFI via the I2 imidazoline receptor.
BU224 Signaling
The signaling pathway for BU224 is less defined. Its ability to modulate central monoamine levels suggests an interaction with the MAO-associated I2 receptor, similar to 2-BFI.[12] However, its characterization as a low-efficacy agonist or antagonist implies that it may not activate downstream signaling to the same extent as 2-BFI, or it may stabilize a different receptor conformation that leads to a different or even opposing functional outcome.
Caption: Putative signaling pathway for BU224, highlighting its modulation of MAO and downstream effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the study of BU224 and 2-BFI.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general framework for determining the binding affinity (Ki) of a test compound (e.g., BU224 or 2-BFI) for the I2 imidazoline receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand to the I2 receptor (IC50), from which the Ki can be calculated.
Materials:
-
Tissue homogenate or cell line expressing I2 imidazoline receptors.
-
Radioligand with high affinity for I2 receptors (e.g., [³H]idazoxan or [³H]2-BFI).
-
Test compound (BU224 or 2-BFI) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known I2 ligand like idazoxan).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare tissue or cell membranes expressing I2 receptors.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
To these tubes, add increasing concentrations of the test compound.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled I2 ligand).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Von Frey Test for Mechanical Allodynia
This test is used to assess the mechanical sensitivity in rodents and is a common method for evaluating the analgesic effects of compounds in models of neuropathic or inflammatory pain.
Objective: To determine the mechanical withdrawal threshold of an animal's paw in response to a calibrated mechanical stimulus.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments that exert a specific force).
-
Elevated mesh platform.
-
Plexiglas enclosures for each animal.
-
Rodents (rats or mice).
Procedure:
-
Acclimate the animals to the testing environment and enclosures for several days before the experiment.
-
On the day of testing, place the animals in their individual enclosures on the mesh platform and allow them to acclimate for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend, and hold for a few seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, the next filament with a lower force is used.
-
Continue this pattern for a set number of stimuli after the first response is observed.
-
Calculate the 50% paw withdrawal threshold using the appropriate statistical method.
-
Administer the test compound (BU224 or 2-BFI) and repeat the measurements at specified time points to assess its effect on the withdrawal threshold.
Caption: Experimental workflow for the von Frey test.
Conclusion
Both this compound and 2-BFI are valuable tools for investigating the I2 imidazoline receptor system. The choice between them will largely depend on the specific research question.
-
2-BFI is the ligand of choice for studies requiring a clear I2 receptor agonist to investigate the physiological and behavioral consequences of I2 receptor activation. Its well-documented antinociceptive and neuroprotective effects make it a standard for such research.
-
This compound is more suited for studies aiming to dissect the nuances of I2 receptor pharmacology, particularly in differentiating agonist versus antagonist effects. Its high affinity and complex functional profile make it a useful probe for exploring different conformational states of the I2 receptor and their functional consequences.
Researchers should carefully consider the binding selectivity and functional efficacy data presented in this guide when designing their experiments to ensure the most appropriate ligand is chosen for their I2 receptor studies. Further research is needed to fully elucidate the complete binding profiles and downstream signaling pathways of both compounds to gain a more comprehensive understanding of their mechanisms of action.
References
- 1. Role of intracellular Ca2+ signaling in the antinociceptive and discriminative stimulus effects of the imidazoline I2 receptor agonist 2-BFI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity profile at alpha(1)- and alpha(2)-adrenoceptor subtypes and in vitro cardiovascular actions of (+)-boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The imidazoline I2 receptor agonist 2-BFI reduces abuse-related effects of morphine: self-administration and drug discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazoline I2 receptor agonist 2-BFI enhances cytotoxic activity of hydroxychloroquine by modulating oxidative stress, energy-related metabolism and autophagic influx in human colorectal adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the imidazoline I2 receptor agonist 2‐BFI on the development of tolerance to and behavioural/physical dependence on morphine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the effects of 2-BFI and tracizoline, two potent I2-imidazoline receptor agonists, on cognitive performance and affect in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potential antidepressant-like effect of imidazoline I2 ligand 2-BFI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral, neuroendocrine and neurochemical effects of the imidazoline I2 receptor selective ligand BU224 in naive rats and rats exposed to the stress of the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Efficacy of BU224 hydrochloride compared to other I2 ligands
An Objective Comparison of BU224 Hydrochloride and Other I2-Imidazoline Receptor Ligands for Researchers
This guide provides a detailed comparison of the efficacy, binding affinity, and functional characteristics of this compound relative to other prominent I2-imidazoline receptor ligands. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the study of I2 receptors.
Introduction to I2-Imidazoline Receptors
I2-imidazoline receptors (I2-Rs) are a class of non-adrenergic binding sites that have garnered significant interest as a therapeutic target for a range of neurological and psychiatric disorders.[1] Unlike the I1 receptor subtype, which is involved in blood pressure regulation, I2 receptors are implicated in pain modulation, neuroprotection, and mood disorders.[1] The development of selective ligands has been crucial for elucidating the specific functions of these receptors.[2] BU224 (2-(4,5-dihydroimidazol-2-yl)quinoline) is a widely used, highly selective ligand in this field, often serving as a key pharmacological tool.[3] This guide compares BU224 to other I2 ligands, including 2-BFI, Idazoxan, Phenyzoline, RS-45041-190, Tracizoline, and Benazoline.
Comparative Analysis of I2 Ligand Efficacy
BU224 is characterized as a high-affinity I2 ligand.[4] However, its functional profile is complex; it has been described as a low-efficacy partial agonist or, in some contexts, an antagonist.[5] For instance, while BU224 can block the enhancement of morphine's antinociceptive effects induced by the I2 agonist 2-BFI, it also produces antinociceptive effects on its own.[5][6] This suggests its efficacy is context-dependent.
In contrast, ligands like Phenyzoline are considered to have higher efficacy than BU224.[5] Studies have shown that while BU224 and the higher-efficacy ligand Phenyzoline can fully substitute for one another in drug discrimination tests, notable functional differences exist.[5][7] For example, 2-BFI, another I2 agonist, and BU224 both produce hypothermia, but the effect of BU224 is less pronounced.[5]
Neuroprotective and anti-inflammatory effects are significant areas of I2 receptor research. In a mouse model of Alzheimer's disease (5XFAD), sub-chronic treatment with this compound (5 mg/kg, twice daily for 10 days) successfully reversed cognitive deficits, reduced microgliosis (neuroinflammation), and attenuated levels of pro-inflammatory cytokines like IL-1β and TNF-α.[8]
Data Presentation: Binding Affinities and Selectivity
The following table summarizes the binding affinities (Ki or pKi) and selectivity of BU224 and other key I2 ligands for the I2-imidazoline receptor versus the α2-adrenoceptor, a common off-target site. Higher pKi values and selectivity ratios indicate greater affinity and specificity, respectively.
| Ligand | I2 Binding Affinity | Selectivity (I2 vs. α2) | Reference |
| BU224 | High Affinity | >2000-fold | [6] |
| 2-BFI | Ki = 1.3 nM | 2873-fold | [9] |
| RS-45041-190 | pKi = 8.66 (rat kidney) | >1000-fold | [10] |
| Tracizoline | pKi = 8.74 | 7,762-fold | [2] |
| Benazoline | pKi = 9.07 | 18,621-fold | [2] |
| Phenyzoline | High Selectivity | Remarkable selectivity over I1 and α2 | [5] |
| Idazoxan | High Affinity | Non-selective (also an α2 antagonist) | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for radioligand binding assays and in vivo efficacy studies.
Radioligand Binding Assay (General Protocol)
This protocol is used to determine the binding affinity and selectivity of a ligand for a specific receptor.
-
Tissue Preparation: Whole brains or specific brain regions (e.g., rabbit brain membranes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Incubation: The membrane homogenate is incubated with a specific radioligand (e.g., [³H]idazoxan, [³H]2-BFI, or [³H]BU224) and varying concentrations of the competing, non-radiolabeled ligand being tested (like BU224).[3][9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with a cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to calculate the inhibition constant (Ki) or pKi value, which represents the affinity of the test ligand for the receptor. Selectivity is determined by comparing the Ki values for the I2 receptor with those for other receptors (e.g., α2-adrenoceptors).[9]
In Vivo Efficacy Study: Alzheimer's Disease Model
This protocol describes the methodology used to assess the therapeutic potential of BU224 in a transgenic mouse model of Alzheimer's disease.[8]
-
Animal Model: Six-month-old female 5XFAD transgenic mice, which exhibit severe amyloid pathology, are used. Age-matched wild-type mice serve as controls.[8]
-
Drug Administration: Mice are treated with this compound (5 mg/kg) or a vehicle solution via intraperitoneal (i.p.) injection twice a day for 10 consecutive days.[8]
-
Behavioral Testing: Following the treatment period, cognitive functions are assessed using a battery of behavioral tests, including those for spatial and recognition memory (e.g., novel object recognition) and associative learning (e.g., fear conditioning).[8]
-
Neuropathological Analysis: After behavioral testing, brain tissues are collected for analysis. Techniques such as immunohistochemistry (for microglial and astrocytic markers like Iba1 and GFAP), Western blot, ELISA (for cytokine levels), and qPCR are employed to investigate changes in neuropathology.[8]
-
Cellular and Molecular Analysis: Brain organotypic cultures and N2a cells are used for ex vivo and in vitro studies to examine the effects of BU224 on dendritic spine density and amyloid-β-induced functional changes.[8]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz help visualize complex relationships and processes.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BU224 Hydrochloride and Idazoxan in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BU224 hydrochloride and idazoxan, two key pharmacological tools used in receptor research. The information presented is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing objective data on their functional performance, detailed experimental protocols, and an overview of their signaling pathways.
Overview and Mechanism of Action
This compound is a high-affinity and selective ligand for the imidazoline I2 binding site, where it acts as an agonist.[1] Its functional effects are primarily linked to its activity at these receptors, notably producing antinociceptive effects.[2]
Idazoxan is recognized as a potent α2-adrenoceptor antagonist.[3][4] It also exhibits antagonist activity at imidazoline I2 receptors.[5] This dual antagonism makes it a versatile tool for studying both adrenergic and imidazoline receptor systems.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and idazoxan.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| This compound | Imidazoline I₂ | [³H]BU224 | Rat Brain | 2.1[1] |
| Idazoxan | α₂-Adrenoceptor | [³H]RX821002 | Human Cortex | ~307[6] |
| Imidazoline I₂ | [³H]Idazoxan | Human Cortex | ~10[6] |
Table 2: Functional Assay Performance
| Compound | Assay | Functional Effect | Model | Potency (ED₅₀ / pA₂) |
| This compound | Formalin Test (Phase 1) | Antinociception | Rats | Significant at 3.2 & 10 mg/kg (i.p.)[2] |
| Formalin Test (Phase 2) | Antinociception | Rats | Significant at 1, 3.2, & 10 mg/kg (i.p.)[2] | |
| Idazoxan | Rat Vas Deferens | α₂-Adrenoceptor Antagonism | Rats | pA₂ = 8.17[7] |
Signaling Pathways
The signaling pathways for this compound and idazoxan are distinct, reflecting their different mechanisms of action.
This compound Signaling
As an agonist at imidazoline I2 receptors, BU224 is thought to initiate a signaling cascade that involves the modulation of monoaminergic neurotransmission, including serotonergic and noradrenergic systems.[8] This ultimately contributes to its observed analgesic effects.
Idazoxan Signaling
Idazoxan's primary mechanism of action is the blockade of α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi). By antagonizing these receptors, idazoxan prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent downstream effects. At presynaptic terminals, this results in increased norepinephrine release.[3][9] Its antagonism at I2 receptors also contributes to its overall pharmacological profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay (Competitive Displacement)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., BU224 or idazoxan) for its target receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[6]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]Idazoxan for I2 sites or [³H]RX821002 for α2-adrenoceptors), and varying concentrations of the unlabeled test compound.[6] For determining non-specific binding, a high concentration of a known ligand is used.
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.[10]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Formalin Test for Antinociception in Rats
This assay is used to assess the analgesic properties of a compound by measuring its effect on pain-related behaviors induced by a subcutaneous injection of formalin.
Protocol Steps:
-
Acclimation: Place the rats in individual observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the formalin injection.[2]
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the amount of time the animal spends licking, biting, or flinching the injected paw. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain.[2]
-
Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated control group. A significant reduction in these behaviors indicates an antinociceptive effect. Dose-response curves can be generated to determine the ED₅₀ of the compound.
References
- 1. BU 224 hydrochloride, Imidazoline I2 binding site allosteric modulator (CAS 205437-64-5) | Abcam [abcam.com]
- 2. Antinociceptive effects of imidazoline I2 receptor agonists in the formalin test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box [pubmed.ncbi.nlm.nih.gov]
- 4. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
Validating the Antagonist Properties of BU224 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BU224 hydrochloride's performance with other key ligands for the imidazoline I2 (I2) receptor, supported by experimental data. The complex pharmacological profile of this compound, exhibiting properties of a low-efficacy agonist, partial agonist, or antagonist depending on the experimental context, necessitates a thorough evaluation of its antagonist characteristics.
Executive Summary
This compound is a high-affinity ligand for the I2 imidazoline receptor, a non-adrenergic binding site implicated in various physiological and pathological processes. While its high binding affinity is well-established, its functional activity remains a subject of investigation. This guide focuses on the experimental validation of its antagonist properties, comparing it with the non-selective I2 antagonist Idazoxan and the putative I2 agonist 2-BFI (2-(2-Benzofuranyl)-2-imidazoline). Understanding the nuances of BU224's interaction with the I2 receptor is crucial for its potential development as a therapeutic agent.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a primary determinant of its potency. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Ligand | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]-Idazoxan | Rabbit brain membranes | 2.1 | [1] |
| Idazoxan | [3H]-Idazoxan | Human striatum | ~7.22 (pKi) | [2] |
| 2-BFI | [3H]-2-BFI | Rabbit kidney membranes | 9.8 | [3] |
Note: The Ki values presented are from different studies and experimental conditions, which may introduce variability. Direct comparison is most accurate when data is generated from head-to-head studies under identical conditions.
Functional Antagonism: Experimental Evidence
Validating the antagonist properties of a compound requires functional assays that measure its ability to block the action of an agonist. While some studies suggest BU224 can have agonist-like effects, such as producing antinociception, other evidence points towards its role as an antagonist, particularly in its ability to block the effects of other I2 receptor ligands.[4][5]
One key finding is that BU224 can block the enhancement of morphine-induced antinociception caused by the I2 agonist 2-BFI.[5] This suggests that in certain contexts, BU224 acts as a functional antagonist at the I2 receptor.
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound, Idazoxan, and 2-BFI for the I2 imidazoline receptor.
Materials:
-
Membrane preparations from a tissue source rich in I2 receptors (e.g., rabbit brain or kidney).
-
Radioligand: [3H]-Idazoxan or [3H]-2-BFI.
-
Unlabeled ligands: this compound, Idazoxan, 2-BFI.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the absence or presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Antagonism Assay (Schild Analysis)
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist (expressed as a pA2 value). It involves measuring the parallel rightward shift of an agonist's dose-response curve in the presence of different concentrations of the antagonist.
Objective: To determine the pA2 value of this compound, demonstrating its competitive antagonist activity at the I2 receptor.
Materials:
-
A functional assay system where an I2 receptor agonist (e.g., 2-BFI) produces a measurable response. This could be an in vitro tissue preparation or a cell-based assay measuring a downstream signaling event.
-
I2 receptor agonist (e.g., 2-BFI).
-
I2 receptor antagonist (this compound).
Procedure:
-
Establish a cumulative concentration-response curve for the agonist (e.g., 2-BFI) in the absence of the antagonist.
-
Repeat the agonist concentration-response curve in the presence of a fixed concentration of the antagonist (this compound).
-
Repeat step 2 with at least two other concentrations of the antagonist.
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizing Experimental Workflows and Signaling
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for Schild analysis to determine antagonist affinity.
Caption: Proposed mechanism of this compound as an antagonist.
Conclusion
The available evidence indicates that this compound is a high-affinity ligand for the I2 imidazoline receptor with a complex functional profile. While some studies have reported agonist-like effects, there is also compelling evidence for its role as a functional antagonist, particularly in its ability to block the effects of the I2 agonist 2-BFI. To definitively characterize its antagonist properties, further studies employing functional assays and Schild analysis are warranted to determine its pA2 value. A comprehensive understanding of its pharmacology is essential for guiding future research and potential therapeutic applications.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of idazoxan, efaroxan, and BU 224 on insulin secretion in the rabbit: Not only interaction with pancreatic imidazoline I2 binding sites [scirp.org]
- 3. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Differential [(3)H]idazoxan and [(3)H]2-(2-benzofuranyl)-2-imidazoline (2-BFI) binding to imidazoline I(2) receptors in human postmortem frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BU224 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Immediate Release
This guide provides a detailed comparison of BU224 hydrochloride's binding affinity across various receptor types, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity profile. The data presented herein is compiled from preclinical studies and highlights the compound's potent and selective interaction with the I2-imidazoline receptor.
Executive Summary
This compound is a high-affinity ligand for the I2-imidazoline binding site. Experimental data consistently demonstrates its pronounced selectivity for the I2 receptor over the I1-imidazoline receptor and various adrenergic receptor subtypes. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the I2-imidazoline receptor system.
Comparative Binding Affinity of BU224
The selectivity of a compound is paramount in pharmacological research and drug development, as it minimizes off-target effects and helps to elucidate the specific functions of a biological target. The binding affinity of this compound has been quantified using competitive radioligand binding assays, with the inhibition constant (Ki) serving as a measure of its binding potency. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinity of this compound for the I2-imidazoline receptor in comparison to its affinity for the I1-imidazoline receptor and α2-adrenergic receptors.
| Receptor Target | Ligand | Ki (nM) | Selectivity (Fold) | Reference |
| I2-Imidazoline | BU224 | 2.1 | - | [1][2] |
| I1-Imidazoline | BU224 | ~1747 | 832-fold vs I2 | [2] |
| α2-Adrenergic | BU224 | >4000 (µM range) | >2000-fold vs I2 | [2][3] |
Note: The Ki value for the I1-imidazoline receptor was calculated based on the reported 832-fold selectivity of BU224 for the I2 receptor over the I1 receptor. The affinity for α2-adrenergic receptors is reported to be in the low micromolar range.
Experimental Protocols
The determination of the binding affinities listed above is predominantly achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacology for assessing the interaction between a ligand and a receptor.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (unlabeled ligand, e.g., BU224) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., I2-imidazoline, I1-imidazoline, α2-adrenergic) are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-idazoxan for I2/α2 receptors or [³H]-clonidine for I1 receptors) is incubated with the prepared cell membranes.
-
Competitive Displacement: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand (BU224). The IC50 value (the concentration of BU224 that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Signaling Pathways and Mechanism of Action
The signaling pathways associated with the I2-imidazoline receptor are still under active investigation and appear to be complex. A prominent hypothesis is that the I2 receptor is an allosteric modulatory site on monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. By binding to the I2 site, BU224 can influence MAO activity, leading to downstream effects on monoamine neurotransmitter levels. Some studies also suggest a potential link to G-protein coupled signaling pathways.
In contrast, the cross-reactivity target, the α2-adrenergic receptor, is a well-characterized G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of various cellular functions. The low affinity of BU224 for this receptor indicates that it is unlikely to significantly engage this signaling pathway at concentrations where it potently interacts with the I2 receptor.
Conclusion
The available experimental data strongly supports the classification of this compound as a highly selective I2-imidazoline receptor ligand. Its significantly lower affinity for I1-imidazoline and α2-adrenergic receptors minimizes the potential for confounding off-target effects in experimental settings. This selectivity profile makes this compound an indispensable tool for elucidating the complex roles of the I2-imidazoline receptor in health and disease. Researchers utilizing this compound can have a high degree of confidence that the observed effects at appropriate concentrations are mediated primarily through the I2 receptor.
References
Comparative Analysis of BU224 and Phenyzoline: A Guide to Their Stimulus Effects
This guide provides a detailed comparative analysis of the stimulus effects of two key imidazoline I2 receptor ligands, BU224 and phenyzoline. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these compounds. The information presented is based on preclinical studies and aims to offer an objective comparison of their performance, supported by experimental data.
Introduction
BU224 and phenyzoline are selective ligands for the I2 imidazoline receptor, a binding site whose endogenous function and signaling pathways are still under investigation but are known to be associated with monoamine oxidase (MAO).[1] Pharmacologically, BU224 is characterized as a low-efficacy I2 receptor ligand, while phenyzoline is considered a higher-efficacy agonist.[2][3] This difference in efficacy is a critical determinant of their distinct pharmacological profiles. Both compounds have been instrumental as research tools for exploring the physiological roles of I2 receptors, which are implicated in pain modulation, neuroprotection, and psychiatric conditions.[4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, providing a direct comparison of the potency and efficacy of BU224 and phenyzoline in various experimental paradigms.
Table 1: Discriminative Stimulus Effects
| Compound | Training Dose (mg/kg, i.p.) | ED₅₀ (mg/kg) [95% CI] | Full Substitution |
| BU224 | 5.6 | 1.9 [1.3, 2.9] | Yes (for Phenyzoline) |
| Phenyzoline | 32 | 13.7 [6.6, 19.0] | Yes (for BU224) |
Data from a two-lever food-reinforced drug discrimination procedure in Sprague-Dawley rats.[2]
Table 2: Antinociceptive Effects (Inflammatory Pain Model)
| Compound | ED₅₀ (mg/kg) [95% CI] |
| BU224 | Not explicitly reported in the provided search results, but noted to produce antinociception.[2] |
| Phenyzoline | 32.73 [24.92, 42.28] |
Data from the von Frey test in a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats.[7]
Signaling Pathways and Mechanism of Action
The precise signaling mechanism for I2 imidazoline receptors remains to be fully elucidated. However, a significant body of evidence suggests a close relationship with monoamine oxidase (MAO). I2 receptors are considered to be allosteric binding sites on MAO.[1] The binding of ligands like BU224 and phenyzoline to these sites can modulate MAO activity, which in turn affects the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This modulation of monoaminergic systems is thought to underlie many of the central nervous system effects of these compounds.
Experimental Protocols
Drug Discrimination Studies
The discriminative stimulus effects of BU224 and phenyzoline were evaluated using a two-lever food-reinforced drug discrimination procedure in male Sprague-Dawley rats.[2]
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats were trained to press one lever (drug-appropriate) after receiving an intraperitoneal (i.p.) injection of the training drug (5.6 mg/kg BU224 or 32 mg/kg phenyzoline) and a second lever (vehicle-appropriate) after a vehicle injection. Correct lever presses were rewarded with food pellets on a fixed-ratio schedule.
-
Testing: Once reliable discrimination was established (e.g., >80% of responses on the correct lever before delivery of the first reinforcer for at least 8 of 10 consecutive sessions), substitution tests were conducted. Various doses of the test compounds were administered, and the percentage of responses on the drug-appropriate lever was recorded.
-
Data Analysis: The dose of a test drug that produced 50% of the maximum possible effect (ED₅₀) was calculated. Full substitution was defined as ≥80% drug-lever responding.
Antinociception Studies (von Frey Test)
The antinociceptive (pain-relieving) effects were assessed in a rat model of inflammatory pain induced by complete Freund's adjuvant (CFA).[7]
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of the rat induces a localized, persistent inflammation and hyperalgesia (increased sensitivity to pain).
-
Apparatus: The von Frey test uses calibrated monofilaments that apply a specific amount of pressure to the paw. The apparatus is placed under a mesh floor, allowing access to the plantar surface of the rat's paw.
-
Procedure: Filaments of increasing stiffness are applied to the mid-plantar surface of the inflamed paw. The threshold for paw withdrawal (PWT) is determined by the filament that causes a brisk withdrawal response.
-
Drug Testing: After establishing a baseline PWT, rats are administered the test drug (e.g., phenyzoline) or vehicle. PWT is then measured at various time points after drug administration to determine the drug's effect on mechanical hyperalgesia.
-
Data Analysis: The results are often expressed as the percentage of maximal possible effect (%MPE). The dose that produces a 50% effect (ED₅₀) is calculated from the dose-response curve.
Comparative Analysis of Stimulus Effects
The primary distinction between BU224 and phenyzoline lies in their efficacy at the I2 receptor. Phenyzoline, as a higher efficacy ligand, generally produces more robust and pronounced behavioral effects compared to the low-efficacy BU224.[2]
-
Discriminative Stimulus: Both BU224 and phenyzoline can serve as discriminative stimuli, and they fully substitute for one another, indicating that they share similar subjective effects mediated by I2 receptors.[2][3] However, a significantly higher dose of phenyzoline is required to achieve the same discriminative control as BU224, as reflected in their respective ED₅₀ values.[2] The training for phenyzoline discrimination also took considerably longer (average of 56 sessions) compared to BU224 (average of 18 sessions), suggesting a more complex or less salient stimulus cue for phenyzoline at the training dose used.[2][3]
-
Antinociception: Phenyzoline demonstrates clear, dose-dependent antinociceptive effects in models of inflammatory pain.[7] While BU224 is also reported to have antinociceptive properties, phenyzoline's higher efficacy may translate to a greater maximal effect in pain relief.[2] The interaction studies with opioids are particularly noteworthy; phenyzoline produces supra-additive (synergistic) interactions with oxycodone, suggesting a strong potential for combination therapy in pain management.[7][8]
-
Other CNS Effects: Phenyzoline has been shown to produce significant hypothermic effects, another indicator of its central activity.[2] The discriminative stimulus of both compounds is not mimicked by dopamine or serotonin receptor antagonists, suggesting a mechanism distinct from these classical neurotransmitter systems.[2][3]
Conclusion
BU224 and phenyzoline are valuable pharmacological tools for investigating the function of I2 imidazoline receptors. The key difference in their stimulus effects stems from their differing efficacy, with phenyzoline acting as a higher-efficacy agonist and BU224 as a low-efficacy or partial agonist. Phenyzoline demonstrates robust antinociceptive and hypothermic effects and shows symmetrical substitution with BU224 in drug discrimination studies, confirming a shared mechanism of action.[2] The synergistic interaction of phenyzoline with opioids highlights its potential for further investigation as a novel analgesic or as an adjunct in pain therapy.[7][8] Future research should continue to delineate the specific signaling cascades activated by these compounds to better understand the therapeutic potential of targeting the I2 imidazoline receptor.
References
- 1. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. Anti-hyperalgesic effects of imidazoline I2 receptor ligands in a rat model of inflammatory pain: interactions with oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BU224 Hydrochloride: A Dual-Faceted Ligand of the Imidazoline I2 Receptor
BU224 hydrochloride exhibits a complex pharmacological profile at the imidazoline I2 receptor, demonstrating both agonist and antagonist properties depending on the experimental context. This dual activity distinguishes it from other I2 ligands such as the full agonist 2-BFI and the antagonist idazoxan, making it a unique tool for researchers exploring the therapeutic potential of the I2 receptor system.
This compound is a high-affinity and selective ligand for the imidazoline I2 receptor, a protein primarily located on the outer mitochondrial membrane and associated with monoamine oxidase (MAO)[1][2]. Its intricate pharmacology, shifting between agonism and antagonism, has been a subject of extensive research, offering insights into the nuanced functioning of the I2 receptor.
A Comparative Analysis of this compound and Alternative I2 Ligands
To fully understand the pharmacological characteristics of this compound, it is essential to compare it with other well-characterized I2 receptor ligands. This guide provides a comparative overview of this compound, the I2 agonist 2-(2-benzofuranyl)-2-imidazoline (2-BFI), and the I2 antagonist idazoxan.
Binding Affinity and Selectivity
The initial interaction of a ligand with its receptor is defined by its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. All three compounds exhibit high affinity for the I2 imidazoline receptor. However, their selectivity against the α2-adrenoceptor, another receptor that can bind imidazoline compounds, varies.
| Compound | I2 Imidazoline Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α2/I2) |
| This compound | 2.1 | >10,000 | >4762 |
| 2-BFI | 1.71 | ~2,000 | ~1170 |
| Idazoxan | 7.32 | 5.5 | ~0.75 |
Table 1: Comparative binding affinities (Ki) and selectivity of this compound, 2-BFI, and idazoxan for the I2 imidazoline receptor and the α2-adrenoceptor. Selectivity is calculated as the ratio of Ki for α2-adrenoceptor to Ki for I2 imidazoline receptor.
As the data indicates, this compound and 2-BFI are highly selective for the I2 imidazoline receptor over the α2-adrenoceptor. In contrast, idazoxan displays similar high affinity for both receptors, a critical consideration in experimental design.
Functional Activity: The Agonist-Antagonist Spectrum
The functional activity of a ligand describes its ability to elicit a biological response upon binding to a receptor. This is where the distinction between this compound, 2-BFI, and idazoxan becomes most apparent.
In certain experimental models, this compound behaves as an agonist . For instance, studies have shown that it can produce antinociceptive (pain-relieving) effects, which are characteristically blocked by the I2 antagonist idazoxan. However, in other contexts, this compound exhibits properties of a low-efficacy partial agonist or an antagonist . It has been observed to block the effects of the full I2 agonist 2-BFI in some assays. This suggests that while BU224 can activate the I2 receptor, its maximal effect may be lower than that of a full agonist like 2-BFI, and it can compete with and inhibit the binding of other agonists.
2-BFI is consistently characterized as a full agonist at the I2 imidazoline receptor. It reliably produces robust biological responses in various preclinical models, which are used to define the physiological roles of I2 receptor activation.
Idazoxan is predominantly classified as an antagonist at the I2 imidazoline receptor. It binds to the receptor but does not elicit a significant biological response on its own. Instead, its primary utility in research is to block the effects of I2 receptor agonists, thereby confirming that the observed effects are indeed mediated by the I2 receptor.
| Compound | Functional Activity at I2 Receptor |
| This compound | Partial Agonist / Antagonist |
| 2-BFI | Full Agonist |
| Idazoxan | Antagonist |
Table 2: Summary of the functional activities of this compound, 2-BFI, and idazoxan at the I2 imidazoline receptor.
Experimental Protocols
The characterization of these compounds relies on a variety of established experimental protocols designed to assess their binding and functional properties.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound, 2-BFI, and idazoxan for the I2 imidazoline receptor and α2-adrenoceptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [³H]-idazoxan for I2 receptors or [³H]-rauwolscine for α2-adrenoceptors).
-
Competition: Increasing concentrations of the unlabeled test compound (BU224, 2-BFI, or idazoxan) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: The reaction is terminated, and the membranes with the bound radioligand are separated from the unbound radioligand by filtration. The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs). While the I2 receptor is not a classical GPCR, this assay can be adapted to measure functional activity at receptors that modulate G protein activity.
Objective: To determine the agonist or antagonist properties of the test compounds by measuring their effect on GTPγS binding.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor are prepared.
-
Incubation: Membranes are incubated with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Ligand Addition: The test compound is added to the incubation mixture. Agonists will activate the receptor, leading to an exchange of GDP for [³⁵S]GTPγS on the associated G proteins. Antagonists will not cause this exchange and can block the effect of an agonist.
-
Separation and Counting: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G proteins is measured.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for half-maximal stimulation for agonists) and Emax (maximal effect) or the IC50 (concentration for half-maximal inhibition for antagonists).
Signaling Pathways and Visualizations
The precise signaling pathway of the I2 imidazoline receptor is still under investigation, but a key interaction is with monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.
Conclusion
This compound stands out as a versatile pharmacological tool due to its dual agonist and antagonist properties at the imidazoline I2 receptor. Its high affinity and selectivity make it valuable for probing the structure and function of this receptor. In contrast, 2-BFI serves as a reliable full agonist for elucidating the physiological consequences of I2 receptor activation, while idazoxan remains the standard antagonist for confirming I2 receptor-mediated effects. The choice between these ligands will depend on the specific research question, with this compound offering a unique opportunity to investigate the nuanced aspects of partial agonism and antagonism within the imidazoline I2 receptor system.
References
Replicating Published Findings on BU224 Hydrochloride's Antinociceptive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive properties of BU224 hydrochloride with other relevant analgesic compounds. The information presented is based on published experimental data to assist researchers in replicating and expanding upon these findings.
Executive Summary
This compound is a high-affinity ligand for imidazoline I2 receptors with demonstrated antinociceptive effects in preclinical studies. Its primary mechanism of action is believed to be the modulation of pain signaling in the spinal cord through interaction with I2 receptors, with a potential minor role for α2-adrenoceptors. This guide compares the experimental data on this compound's antinociceptive efficacy with that of the established α2-adrenoceptor agonist, clonidine, and the classic opioid analgesic, morphine. While direct comparative studies using standardized behavioral assays are limited, this guide synthesizes available data to provide a framework for further research.
Data Presentation: Comparative Antinociceptive Efficacy
The following tables summarize quantitative data from separate studies on the antinociceptive effects of this compound, clonidine, and morphine. It is crucial to note that these data are compiled from different publications, and direct comparisons should be made with caution due to potential variations in experimental protocols, animal strains, and other variables.
Table 1: Antinociceptive Effect of this compound in an Electrophysiological Assay
| Compound | Administration Route | Dose Range | Animal Model | Assay | Key Finding |
| This compound | Intrathecal | 5-250 µg | Sprague-Dawley Rat | Electrophysiology (in vivo) | Dose-dependent inhibition of C-fibre evoked responses in spinal dorsal horn neurons.[1] |
Table 2: Antinociceptive Effects of Clonidine in Behavioral Assays
| Compound | Administration Route | ED50 (Effective Dose, 50%) | Animal Model | Assay |
| Clonidine | Subcutaneous | 0.5 mg/kg | ICR Mouse | Tail-Flick Test[2] |
| Clonidine | Subcutaneous | 0.8 mg/kg | ICR Mouse | Hot-Plate Test[2] |
| Clonidine | Intravenous | > meperidine ≥ morphine | Sprague-Dawley Rat | Tail-Flick & Hot-Plate Tests[3] |
Table 3: Antinociceptive Effects of Morphine in Behavioral Assays
| Compound | Administration Route | Potency Comparison | Animal Model | Assay |
| Morphine | Subcutaneous | Clonidine was 6 to 7 times more potent | Mouse, Rat, Dog | Various nociceptive tests[4] |
| Morphine | Intravenous | Fentanyl >> clonidine > meperidine ≥ morphine | Sprague-Dawley Rat | Tail-Flick & Hot-Plate Tests[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
Electrophysiological Recording in Rat Spinal Cord
This protocol is based on the methodology used to assess the effect of this compound on nociceptive neuronal responses.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unconscious and unresponsive to noxious stimuli throughout the experiment.
-
Surgical Preparation: A laminectomy is performed to expose the lumbar spinal cord. The animal is then secured in a stereotaxic frame.
-
Extracellular Recording: A glass microelectrode is lowered into the dorsal horn of the spinal cord to record the extracellular activity of single wide-dynamic-range neurons.
-
Nociceptive Stimulation: Electrical stimulation is applied to the receptive field of the neuron, typically on the ipsilateral paw, to evoke C-fibre responses.
-
Drug Administration: this compound is administered intrathecally onto the exposed spinal cord surface.
-
Data Analysis: The changes in the evoked neuronal firing rate before and after drug administration are recorded and analyzed to determine the dose-dependent inhibitory effects.
Tail-Flick Test
This is a common method for assessing spinal nociceptive reflexes.
-
Animal Model: Mice or rats.
-
Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
The latency for the animal to flick its tail away from the heat is recorded as the tail-flick latency (TFL).
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
-
Drug Administration: The test compound (e.g., clonidine, morphine) is administered systemically (e.g., subcutaneously, intraperitoneally) or centrally.
-
Data Analysis: The TFL is measured at various time points after drug administration and compared to baseline latencies or a vehicle-treated control group. The data is often expressed as the percentage of maximal possible effect (%MPE).
Hot-Plate Test
This assay measures the supraspinal response to a thermal stimulus.
-
Animal Model: Mice or rats.
-
Apparatus: A hot-plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The animal is placed on the heated surface, which is enclosed by a transparent cylinder to keep the animal on the plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is used to prevent injury.
-
-
Drug Administration: The test compound is administered prior to placing the animal on the hot plate.
-
Data Analysis: The latency to respond is measured and compared across different treatment groups.
Mandatory Visualizations
Signaling Pathways
The antinociceptive effects of this compound and clonidine are mediated through distinct but related signaling pathways.
References
- 1. Activation of I2-imidazoline receptors enhances supraspinal morphine analgesia in mice: a model to detect agonist and antagonist activities at these receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine hyperalgesia antagonizes clonidine analgesia, but enhances morphine analgesia in rats tested in a hot-water tail-flick paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of clonidine and yohimbine in the tail flick and hot plate tests in the naked mole rat (Heterocephalus glaber) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of clonidine in the mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BU224 vs. CR4056 in Preclinical Pain Models
A Comparative Guide for Researchers in Drug Development
In the landscape of novel analgesic development, imidazoline-2 (I2) receptor ligands have emerged as a promising class of compounds. This guide provides a head-to-head comparison of two prominent I2 receptor ligands, BU224 and CR4056, focusing on their efficacy and mechanisms of action in preclinical models of inflammatory and neuropathic pain. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for further investigation.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the analgesic efficacy of BU224 and CR4056 in key preclinical pain models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from separate investigations.
Table 1: Efficacy in Inflammatory Pain Models
| Compound | Pain Model | Test | Efficacy Measure | Result | Route of Administration |
| BU224 | Complete Freund's Adjuvant (CFA) | Von Frey | ED50 | 8.09 ± 2.03 mg/kg | i.p. |
| Max %MPE | 66.3% | ||||
| Plantar Test | ED50 | 11.30 ± 3.46 mg/kg | |||
| Max %MPE | 52.3% | ||||
| CR4056 | Complete Freund's Adjuvant (CFA) | Mechanical Hyperalgesia | ED50 | 5.8 mg/kg | p.o. |
| Capsaicin-induced | Mechanical Hyperalgesia | ED50 | 4.1 mg/kg | p.o. | |
| ED100 | 17.9 mg/kg |
ED50: Effective dose producing 50% of the maximum effect. %MPE: Percentage of Maximum Possible Effect. i.p.: Intraperitoneal. p.o.: Oral.
Table 2: Efficacy in Neuropathic Pain Models
| Compound | Pain Model | Key Findings | Route of Administration |
| BU224 | Chronic Constriction Injury (CCI) | Reported to be effective in attenuating neuropathic pain behaviors. | i.p. |
| CR4056 | Streptozotocin-induced Diabetic Neuropathy | Dose-dependently decreased diabetic pain. A 60 mg/kg dose completely reversed mechanical hyperalgesia.[1] | p.o. |
| Acid-induced Muscle Allodynia (Fibromyalgia model) | Significantly increased mechanical withdrawal thresholds. Efficacy of 6 mg/kg was similar to 30 mg/kg gabapentin.[1] | p.o. | |
| Bortezomib-induced Painful Neuropathy | Dose-dependently reversed allodynia with a minimum effective dose of 0.6 mg/kg.[2] | p.o. |
Signaling Pathways and Mechanism of Action
Both BU224 and CR4056 exert their analgesic effects primarily through their interaction with imidazoline-2 (I2) receptors. However, their downstream signaling pathways exhibit some distinctions based on current research.
BU224 Signaling Pathway
BU224 is a high-affinity I2 receptor agonist.[3] Its antinociceptive effects are mediated through spinal I2 receptors.[3] The analgesic action of BU224 can be completely blocked by the non-selective I2/α2-adrenoceptor antagonist idazoxan, while selective α2-adrenoceptor antagonists only partially attenuate its effects, suggesting a primary role for I2 receptors in its mechanism of action.[3] Further downstream signaling events following BU224 binding are still under investigation.
CR4056 Signaling Pathway
CR4056 is a selective I2 receptor ligand that demonstrates a more complex and multifaceted mechanism of action.[1][4] Its binding to I2 receptors initiates a cascade of intracellular events leading to analgesia. A key identified mechanism is the inhibition of Protein Kinase C epsilon (PKCε) translocation in sensory neurons, a process dependent on Gi proteins.[5] Additionally, CR4056 has been shown to modulate the activity of NMDA receptors, specifically acting as a non-competitive antagonist at the glycine co-agonist site, with a higher potency for GluN2B-containing receptors.[1][6] This dual action on both inflammatory signaling and neuronal excitability likely contributes to its broad-spectrum analgesic efficacy.
Experimental Protocols
Detailed methodologies for the key preclinical pain models cited in this guide are provided below.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.
-
Post-Induction Period: Animals are allowed to develop inflammation and hyperalgesia, typically over 24 hours.
-
Drug Administration: BU224 (intraperitoneal) or CR4056 (oral) is administered at various doses. A vehicle control group is also included.
-
Behavioral Testing:
-
Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the inflamed paw to determine the paw withdrawal threshold.
-
Plantar Test (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal is measured.
-
-
Data Analysis: The paw withdrawal threshold (in grams) or latency (in seconds) is recorded. The ED50 and/or %MPE are calculated from the dose-response data.
Chronic Constriction Injury (CCI) Neuropathic Pain Model
The CCI model is a widely accepted surgical model that mimics peripheral nerve injury-induced neuropathic pain.
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Under anesthesia, the common sciatic nerve of one leg is exposed at the level of the mid-thigh.
-
Four loose ligatures are tied around the nerve with absorbable suture material.
-
The muscle and skin are then closed in layers.
-
-
Post-Surgical Period: Animals are allowed to recover for a period of 7 to 14 days to allow for the development of neuropathic pain symptoms.
-
Drug Administration: BU224 (intraperitoneal) or CR4056 (oral) is administered at various doses.
-
Behavioral Testing (Von Frey Test): Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to the application of von Frey filaments to the plantar surface of the operated paw.
-
Data Analysis: The paw withdrawal threshold (in grams) is recorded, and dose-response curves are generated to determine the efficacy of the compounds.
Conclusion
Both BU224 and CR4056 demonstrate significant analgesic potential in preclinical models of inflammatory and neuropathic pain, acting through the imidazoline-2 receptor. CR4056 appears to have a broader and more well-characterized mechanism of action, involving both the inhibition of inflammatory signaling and the modulation of neuronal excitability. The available data suggests that CR4056 is orally active and potent in various pain states. While BU224 also shows efficacy, particularly in inflammatory pain, further studies are needed to fully elucidate its quantitative performance in neuropathic pain models and its detailed downstream signaling pathways. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their specific research objectives in the pursuit of novel pain therapeutics.
References
- 1. Frontiers | Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 2. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
BU224 Demonstrates High Selectivity for I2 over I1 Imidazoline Receptors: A Comparative Analysis
For Immediate Release
Bristol, UK – November 19, 2025 – New comparative analysis of experimental data confirms that BU224, a quinoline derivative, exhibits a pronounced selectivity for the I2 imidazoline receptor over the I1 subtype. This guide provides a comprehensive overview of the binding affinities, experimental protocols used for their determination, and the known signaling pathways of these receptors, offering valuable insights for researchers in pharmacology and drug development.
The compound BU224 (2-(4,5-dihydroimidaz-2-yl)-quinoline) has been identified as a high-affinity ligand for I2 imidazoline receptors.[1] Experimental data from radioligand binding assays have quantified this affinity, revealing a Ki of 2.1 nM for the I2 receptor. Furthermore, studies have demonstrated that BU224 displays a remarkable 832-fold selectivity for the I2 receptor over the I1 receptor. This significant selectivity profile makes BU224 a critical tool for investigating the physiological and pathological roles of I2 imidazoline receptors.
Quantitative Comparison of BU224 Binding Affinities
The selectivity of BU224 is underscored by the significant difference in its binding affinities for the I1 and I2 imidazoline receptors. The following table summarizes the key quantitative data:
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Selectivity (I2 vs. I1) |
| BU224 | I2 Imidazoline Receptor | 2.1 nM | 832-fold |
| BU224 | I1 Imidazoline Receptor | ~1747 nM (calculated) |
The Ki for the I1 receptor was calculated based on the reported 832-fold selectivity and the known Ki for the I2 receptor.
Experimental Methodologies
The determination of BU224's binding affinity and selectivity for imidazoline receptors relies on established experimental protocols, primarily radioligand binding assays. These assays are crucial for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of BU224 for I1 and I2 imidazoline receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Tissue homogenates or cell lines expressing I1 or I2 imidazoline receptors. For example, bovine adrenal medullary membranes can be used for I1 receptors, while rat brain cortex can be used for I2 receptors.
-
Radioligands:
-
For I1 receptors: [3H]clonidine.
-
For I2 receptors: [3H]idazoxan or [3H]2-BFI.
-
-
Competitor Ligand: BU224.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate ions (e.g., 5 mM MgCl2, 0.1 mM EDTA).
-
Wash Buffer: Cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the chosen tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor ligand (BU224).
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of the radioligand as a function of the competitor (BU224) concentration. The IC50 value (the concentration of BU224 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
To ensure the specific binding to imidazoline receptors is measured, assays for I1 sites using [3H]clonidine are often performed in the presence of an α2-adrenergic antagonist to block binding to α2-adrenoceptors. Similarly, when using [3H]idazoxan for I2 sites, masking agents for α2-adrenoceptors are also employed.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in assessing BU224's selectivity and the functional consequences of I1 and I2 receptor activation, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal and Handling of BU224 Hydrochloride
For researchers and professionals in drug development, the proper management of chemical compounds is paramount for laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling and disposal of BU224 hydrochloride, a selective ligand for imidazoline I2 receptors. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Safety Precautions
There are conflicting reports regarding the hazard classification of this compound. While one source suggests it may cause skin, eye, and respiratory irritation, another indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS). Given this discrepancy, it is prudent to handle this compound with a degree of caution.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust mask, such as a type N95, is recommended, especially when handling the solid form.
-
Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.
In the event of exposure, standard first-aid measures should be followed. For eye contact, rinse thoroughly with water. If inhaled, move to an area with fresh air. For skin contact, wash the affected area with soap and water.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Synonyms | 2-(4,5-Dihydroimidazol-2-yl)quinoline hydrochloride |
| Molecular Formula | C₁₂H₁₁N₃ · HCl |
| Molecular Weight | 233.70 g/mol |
| Solubility in Ethanol | 1.2 mg/mL |
| Solubility in H₂O | >16 mg/mL |
| Solubility in 0.1 M NaOH | 24 mg/mL |
| Solubility in 0.1 M HCl | >30 mg/mL |
Proper Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. For smaller quantities, some safety data sheets (SDS) suggest that disposal with household waste may be permissible; however, the most conservative and recommended approach is to treat it as a chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The original container is often a suitable choice.
-
Labeling: The container must be clearly marked with the chemical name "this compound" and any applicable hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[1]
Under no circumstances should this compound be disposed of down the drain or in the regular trash unless explicitly permitted by your institution's safety office and local regulations.
Experimental Workflow Visualization
The following diagram illustrates a potential experimental workflow to investigate the effects of BU224 as an agonist at imidazoline I2 receptors, based on its known biological activities.
References
Essential Safety and Operational Guide for Handling BU224 Hydrochloride
This guide provides comprehensive safety and logistical information for the handling and disposal of BU224 hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Disclaimer: Safety Data Sheets (SDS) for this compound present conflicting hazard information. While one source indicates no classification for hazards, another suggests it may cause skin, eye, and respiratory irritation[1]. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it to be a potent and hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and inhalation exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Description | Key Specifications |
| Hand Protection | Double-gloving with nitrile gloves. | - Inner glove tucked under the lab coat cuff.- Outer glove over the lab coat cuff.- Inspect for tears and punctures before use.- Change immediately if contaminated[2]. |
| Body Protection | Disposable, solid-front, back-closing gown or a dedicated lab coat. | - Elasticated cuffs.- For splash risks, a chemical-resistant apron is also required[2]. |
| Eye and Face Protection | Safety goggles or safety glasses with side shields. | - Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards[3].- A face shield should be worn over goggles during procedures with a high splash potential[3]. |
| Respiratory Protection | NIOSH-approved N95 dust mask. | - Required when handling the powder outside of a containment device. |
| Foot Protection | Closed-toe shoes. | - Disposable, chemical-resistant shoe covers should be worn where significant spill risks exist[2]. |
Operational Plan for Safe Handling
A systematic workflow is critical for safely handling this compound. The following step-by-step procedure should be followed:
Step 1: Preparation
-
Designate a specific area for handling the compound, ideally within a certified chemical fume hood[2].
-
Ensure all necessary PPE is available and in good condition[2].
-
Assemble all required equipment and reagents before beginning work.
-
Verify that an emergency shower and eyewash station are accessible and operational.
Step 2: Donning PPE
-
Follow a strict sequence for putting on PPE to ensure complete protection. A recommended sequence is: shoe covers, inner gloves, lab coat/gown, outer gloves, respiratory protection, and finally eye/face protection.
Step 3: Handling the Compound
-
Weighing: Conduct all weighing of the powdered compound within a chemical fume hood or other containment device to minimize inhalation exposure.
-
Dissolving: this compound has the following solubilities:
-
H₂O: >16 mg/mL
-
0.1 M HCl: >30 mg/mL
-
0.1 M NaOH: 24 mg/mL
-
Ethanol: 1.2 mg/mL
-
DMSO: Soluble to 10 mM[4]
-
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed when not in use.
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Follow the disposal plan outlined below for all waste materials.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable items, including gloves, gowns, bench paper, and pipette tips, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container[2].
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container[2].
-
Disposal Method: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain. While some medicines are on the FDA's "flush list," this does not apply to research compounds unless specified[5][6]. If take-back or mail-back options for chemical waste are not available, consult your institution's environmental health and safety office for proper disposal procedures[6].
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and clean the area following your institution's procedures. For large spills, contact your institution's emergency response team.
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. rndsystems.com [rndsystems.com]
- 5. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
